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4,5,6-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid Documentation Hub

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  • Product: 4,5,6-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid
  • CAS: 481074-71-9

Core Science & Biosynthesis

Foundational

Physicochemical Properties and Synthetic Utility of 4,5,6-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid in Advanced Therapeutics

Abstract: As the landscape of targeted oncology evolves, the rational design of ultra-potent cytotoxins—particularly for use as Antibody-Drug Conjugate (ADC) payloads—relies heavily on bipartite molecular architectures....

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: As the landscape of targeted oncology evolves, the rational design of ultra-potent cytotoxins—particularly for use as Antibody-Drug Conjugate (ADC) payloads—relies heavily on bipartite molecular architectures. 4,5,6-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid (CAS: 481074-71-9) serves as a critical synthetic building block in this domain. Acting as a sequence-selective DNA minor groove binding domain, this compound is frequently conjugated to DNA-alkylating pharmacophores (such as CC-1065 and Duocarmycin analogues). This whitepaper provides a comprehensive analysis of its physicochemical properties, structural rationale, and a field-validated protocol for its integration into complex macromolecular therapeutics.

Structural Rationale and Physicochemical Profiling

In the architecture of Duocarmycin and CC-1065 analogues, the molecule is traditionally divided into two functional hemispheres: the alkylating subunit (which covalently bonds to the N3 of adenine) and the DNA-binding subunit (which dictates sequence selectivity and binding affinity) [1].

The 4,5,6-trimethoxy-1-methyl-1H-indole core is a synthetic evolution of the naturally occurring 5,6,7-trimethoxyindole (TMI) moiety. The strategic shift of the methoxy groups to the 4,5,6-positions, coupled with N-methylation, achieves two distinct physicochemical objectives:

  • Van der Waals Optimization: The trimethoxy contour perfectly complements the convex floor of the AT-rich minor groove of DNA.

  • Desolvation Penalty Reduction: The N-methyl group eliminates the hydrogen bond donor capacity of the indole nitrogen. This prevents off-target aqueous solvation, thereby lowering the energetic penalty required for the molecule to transition from an aqueous physiological environment into the hydrophobic DNA minor groove.

Quantitative Physicochemical Data

The baseline physicochemical parameters of 4,5,6-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid dictate its handling and reactivity profiles during synthesis [2].

PropertyValueCausality / Implication in Synthesis
CAS Registry Number 481074-71-9Unique identifier for regulatory and procurement tracking.
Molecular Formula C₁₃H₁₅NO₅Dictates stoichiometric calculations in coupling reactions.
Molecular Weight 265.26 g/mol Requires precise mass-balance during micro-scale ADC payload synthesis.
Boiling Point (Predicted) 458.1 ± 40.0 °CIndicates high thermal stability; however, the compound is typically handled as a solid at room temperature.
Topological Polar Surface Area ~43.5 ŲLow TPSA ensures excellent membrane permeability and deep minor groove penetration.
Rotatable Bonds 3Provides the necessary conformational flexibility to adopt a crescent shape along the DNA backbone.

Mechanistic Role in DNA-Targeted Therapeutics

The integration of 4,5,6-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid into a bipartite cytotoxin creates a highly efficient, self-validating pharmacological system. The indole carboxylic acid is converted into an amide, linking it to an alkylating core (e.g., CBI or CPI). The resulting conjugate exhibits a non-covalent binding affinity that positions the highly reactive cyclopropane ring of the alkylating unit precisely adjacent to the N3 of an adenine base in the DNA minor groove [3].

MOA TMI 4,5,6-TMI Subunit (Non-Covalent Binder) Groove AT-Rich Minor Groove Binding TMI->Groove Alk Alkylating Subunit (e.g., CBI/CPI) Alkylation Adenine-N3 Alkylation Alk->Alkylation Groove->Alkylation Enhances Selectivity Apop Targeted Apoptosis Alkylation->Apop

Figure 1: Bipartite mechanism of action for TMI-conjugated DNA-alkylating cytotoxins.

Experimental Workflow: Payload Coupling Protocol

As a Senior Application Scientist, I emphasize that the coupling of 4,5,6-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid to a sensitive alkylating pharmacophore (such as a CBI-derivative amine hydrochloride) requires strict adherence to mild conditions. The cyclopropane ring in the alkylating unit is highly susceptible to nucleophilic ring-opening under harsh basic or acidic conditions.

Therefore, we utilize EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) or HATU in anhydrous DMF. This approach ensures rapid formation of the active ester without requiring elevated temperatures or strong bases that could degrade the pharmacophore[4].

Step-by-Step Methodology

1. Preparation of the Active Ester:

  • Action: Dissolve 4,5,6-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid (1.2 equivalents) in anhydrous N,N-Dimethylformamide (DMF) under an argon atmosphere.

  • Action: Add EDC·HCl (1.5 equivalents) and HOBt (1.5 equivalents). Stir at 20 °C for 30 minutes.

  • Causality: HOBt suppresses the epimerization of any chiral centers present in the amine partner and accelerates the reaction by forming a highly reactive, yet stable, OBt-ester intermediate.

2. Amine Neutralization and Coupling:

  • Action: In a separate vial, suspend the target amine hydrochloride salt (1.0 equivalent, e.g., a CBI derivative) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA, 3.0 equivalents) to generate the free base.

  • Action: Transfer the free amine solution dropwise into the active ester mixture. Stir continuously at 20 °C for 15–16 hours.

  • Causality: DIPEA is a sterically hindered base. It effectively neutralizes the hydrochloride salt to liberate the nucleophilic amine without acting as a competing nucleophile or triggering premature degradation of the alkylating subunit.

3. Aqueous Workup and Extraction:

  • Action: Quench the reaction by pouring the mixture into a 5% aqueous NaHCO₃ solution. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.

  • Action: Wash the combined organic layers with 1M HCl (briefly, to remove unreacted amine), water, and brine. Dry over anhydrous MgSO₄.

  • Causality: The NaHCO₃ quench neutralizes residual acid and hydrolyzes any unreacted active ester back to the water-soluble carboxylate, which is subsequently partitioned into the aqueous waste, ensuring a self-purifying extraction step.

4. Purification and Validation:

  • Action: Concentrate the organic layer under reduced pressure and purify via flash column chromatography (typically using a Hexane/EtOAc gradient).

  • Action: Validate the final conjugate using LC-MS (to confirm the exact mass) and ¹H-NMR (to verify the presence of the three distinct methoxy singlets at ~3.8–4.0 ppm and the N-methyl singlet at ~3.7 ppm).

Workflow Start 4,5,6-Trimethoxy-1-methyl- 1H-indole-2-carboxylic acid Act Activation (EDC·HCl, HOBt, DMF) Start->Act Couple Amide Coupling (DIPEA, 20°C, 16h) Act->Couple Amine Pharmacophore Amine (e.g., CBI derivative) Amine->Couple Purify Aqueous Workup & Flash Chromatography Couple->Purify Final Purified ADC Payload Purify->Final

Figure 2: Synthetic workflow for coupling 4,5,6-TMI-2-carboxylic acid to an amine pharmacophore.

Conclusion

The precision required in modern drug development demands a deep understanding of every molecular sub-component. 4,5,6-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid is not merely a structural placeholder; it is a meticulously engineered domain that drives the sequence-selective DNA binding of some of the most potent cytotoxins known to oncology. By adhering to the strictly controlled, mild coupling protocols outlined above, researchers can ensure the structural integrity and maximum biological efficacy of their final therapeutic constructs.

References

  • Rational Design, Synthesis, and Evaluation of Key Analogues of CC-1065 and the Duocarmycins National Center for Biotechnology Information (NIH PMC)[Link]

  • 4,5,6-TRIMETHOXY-1-METHYL-1H-INDOLE-2-CARBOXYLIC ACID CAS#: 481074-71-9 Database ChemWhat | Database of Chemicals & Biologicals[Link]

  • Synthesis and Preliminary Evaluation of Duocarmycin Analogues Incorporating the CNI Subunit National Center for Biotechnology Information (NIH PMC)[Link]

  • Synthesis and Biological Evaluation of a Novel Pentagastrin-Toxin Conjugate Designed for a Targeted Prodrug Mono-therapy of Cancer National Center for Biotechnology Information (NIH PMC)[Link]

Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of 4,5,6-Trimethoxy-1-methyl-1H-indole-2-carboxylic Acid

This guide provides a comprehensive technical overview of the methodologies and anticipated structural insights for the crystal structure analysis of 4,5,6-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid. Designed for re...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the methodologies and anticipated structural insights for the crystal structure analysis of 4,5,6-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established experimental protocols with expert analysis to elucidate the three-dimensional architecture of this promising indole derivative. While a definitive crystal structure for this specific molecule is not yet publicly available, this guide establishes a robust framework for its determination and interpretation by drawing upon data from closely related analogs and foundational crystallographic principles.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds.[1] Derivatives of indole-2-carboxylic acid, in particular, have garnered significant attention for their diverse pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2][3] The precise arrangement of atoms and molecules in the solid state, as revealed by single-crystal X-ray diffraction, is paramount. This structural data provides invaluable insights into intermolecular interactions, polymorphism, and physicochemical properties that directly influence a compound's stability, solubility, and bioavailability—critical parameters in drug design and development.[4][5]

This whitepaper outlines the complete workflow for determining and analyzing the crystal structure of 4,5,6-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid, from synthesis to advanced structural interpretation.

Synthesis and Crystallization: The Gateway to Structural Analysis

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthetic Pathway

The synthesis of indole-2-carboxylic acids is well-established, often proceeding through the Fischer indole synthesis or modifications thereof.[3][6] For the target molecule, a common route involves the preparation of the corresponding methyl or ethyl ester, followed by saponification.

Proposed Synthetic Protocol:

  • Fischer Indole Synthesis: Condensation of (3,4,5-trimethoxyphenyl)hydrazine with methyl pyruvate to yield the hydrazone, followed by acid-catalyzed cyclization (indolization) to form methyl 4,5,6-trimethoxy-1H-indole-2-carboxylate.

  • N-Methylation: The indole nitrogen is then methylated using a suitable agent like methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaH) to produce methyl 4,5,6-trimethoxy-1-methyl-1H-indole-2-carboxylate.

  • Saponification: The final step is the hydrolysis of the methyl ester to the carboxylic acid using a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent like ethanol or THF.[7]

This multi-step process requires rigorous purification at each stage, typically via column chromatography, to ensure the final compound is of sufficient purity (>99%) for crystallization trials.

The Art and Science of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. It is an empirical process that relies on creating a supersaturated solution from which the compound slowly precipitates in an ordered crystalline lattice.

Experimental Protocol for Crystallization:

  • Solvent Screening: Begin by assessing the solubility of the purified compound in a range of solvents of varying polarity (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane). The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble upon heating.

  • Slow Evaporation: Dissolve the compound in a suitable solvent or solvent mixture in a vial covered with a perforated cap. Allow the solvent to evaporate slowly over several days to weeks.

  • Slow Cooling: Create a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C).

  • Vapor Diffusion: This is a highly effective technique.

    • Hanging Drop: Dissolve the compound in a small volume of a solvent (the "drop"). Place this drop on a coverslip and invert it over a reservoir containing a solvent in which the compound is less soluble (the "precipitant"). The gradual diffusion of the precipitant vapor into the drop induces crystallization.

    • Sitting Drop: A similar principle, but the drop is placed on a pedestal within the reservoir.

The choice of solvents and conditions is critical and often requires extensive screening of various combinations to yield high-quality crystals.

Single-Crystal X-ray Diffraction: Illuminating the Molecular Architecture

Once suitable crystals are obtained, single-crystal X-ray diffraction (SC-XRD) is employed to determine the precise arrangement of atoms.

Experimental Workflow

The process follows a standardized, self-validating protocol to ensure data integrity and accuracy.

experimental_workflow cluster_prep Crystal Preparation & Mounting cluster_data Data Collection cluster_processing Data Processing & Structure Solution cluster_refinement Structure Refinement & Validation crystal Select & Mount Crystal diffractometer Mount on Diffractometer crystal->diffractometer unit_cell Determine Unit Cell & Crystal System diffractometer->unit_cell data_collection Collect Diffraction Data (Full Sphere) unit_cell->data_collection integration Integrate Reflections data_collection->integration scaling Scale & Merge Data integration->scaling space_group Determine Space Group scaling->space_group solve Solve Structure (e.g., Direct Methods) space_group->solve refine Refine Atomic Positions & Thermal Parameters solve->refine h_atoms Locate/Place Hydrogen Atoms refine->h_atoms validate Validate Structure (e.g., CheckCIF) h_atoms->validate cif Generate Final CIF Report validate->cif

Step-by-Step Methodology:

  • Crystal Mounting: A single crystal of suitable size (typically 0.1-0.3 mm) is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal vibrations and radiation damage. It is then exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[8]

  • Data Reduction: The collected images are processed to integrate the intensities of the diffraction spots. These intensities are then corrected for various experimental factors and scaled.

  • Structure Solution: The initial atomic positions are determined from the diffraction data using computational methods like Direct Methods or Patterson functions.[9]

  • Structure Refinement: The initial model is refined using a least-squares algorithm, where the calculated diffraction pattern from the model is fitted to the observed data. This iterative process refines atomic coordinates, and thermal displacement parameters until the model converges. Hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions.[10]

  • Validation: The final structure is rigorously validated using software tools like PLATON and submitted to crystallographic databases, generating a standard Crystallographic Information File (CIF).

Predicted Structural Features and Discussion

Based on the analysis of related indole-2-carboxylic acids, we can predict the key structural characteristics of 4,5,6-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid.

Anticipated Crystallographic Data

The compound is expected to crystallize in a common centrosymmetric space group, such as P2₁/c (monoclinic) or P-1 (triclinic), which are prevalent for organic molecules.[5][8][11]

Parameter Predicted Value / System Basis for Prediction
Crystal SystemMonoclinic or TriclinicCommon for similar organic molecules[5][8]
Space GroupP2₁/c or P-1Prevalent for centrosymmetric packing[5]
Z (Molecules/Unit Cell)2 or 4Typical for achieving efficient packing
Key InteractionsO-H···O Hydrogen Bonded DimersCharacteristic of carboxylic acids[4][5]
C-H···O Weak Hydrogen BondsInvolvement of methoxy and carbonyl groups
π-π StackingInteraction between indole ring systems[10]
Molecular Geometry and Intermolecular Interactions

The core indole ring system is expected to be nearly planar. The three methoxy groups and the N-methyl group will introduce some torsion, but the overall planarity of the bicyclic core should be maintained.[10]

The most significant intermolecular interaction will likely be the formation of a centrosymmetric dimer via strong O-H···O hydrogen bonds between the carboxylic acid moieties of two adjacent molecules.[4][5] This is a highly robust and common supramolecular synthon for carboxylic acids.

intermolecular_interactions

In addition to this primary interaction, weaker C-H···O hydrogen bonds involving the methoxy groups and the carbonyl oxygen are probable, further stabilizing the crystal lattice. Furthermore, π-π stacking interactions between the electron-rich indole rings of adjacent dimers are anticipated, with interplanar distances typically around 3.4 Å.[10][12] This combination of strong hydrogen bonding and π-stacking dictates the overall packing efficiency and stability of the crystal.

Conclusion and Future Directions

This guide has detailed the essential experimental framework and predictive structural analysis for 4,5,6-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid. The successful elucidation of its crystal structure will provide definitive proof of its molecular geometry and offer deep insights into the non-covalent forces that govern its solid-state behavior. This knowledge is critical for understanding its material properties and for rationally designing new indole-based therapeutic agents with optimized efficacy and developability. The protocols and predictive models presented herein serve as a robust foundation for any future crystallographic investigation of this molecule and its derivatives.

References

  • BenchChem. (2025). Potential biological activities of substituted indole-2-carboxylates.
  • ResearchGate. (n.d.). Synthesis and structural analysis of novel indole derivatives by XRD, spectroscopic and DFT studies. Available at: [Link]

  • MDPI. (2023). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. Molecules, 28(5), 2328. Available at: [Link]

  • ACS Publications. (2013). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides: A Promising Class of Antituberculosis Agents. Journal of Medicinal Chemistry, 56(20), 7849-7861. Available at: [Link]

  • ResearchGate. (2008). Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles. Available at: [Link]

  • PubMed. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. European Journal of Medicinal Chemistry, 188, 112021. Available at: [Link]

  • PubMed. (2008). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles. European Journal of Medicinal Chemistry, 43(5), 947-959. Available at: [Link]

  • Semantic Scholar. (n.d.). Synthesis and Isolation of 5,6,7-Trimethoxy Indoles for Binding Diverse Functional Groups at the 3-Position of the Indole. Available at: [Link]

  • IUCr Journals. (1968). Preliminary X-ray crystallographic study of some psychoactive indole bases. Acta Crystallographica Section B, 24(6), 882-883. Available at: [Link]

  • PMC. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 29(10), 2201. Available at: [Link]

  • MDPI. (2023). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 28(13), 5122. Available at: [Link]

  • PMC. (2009). Methyl 5,6-dimethoxy-1H-indole-2-carboxylate. Acta Crystallographica Section E, 65(10), o2353. Available at: [Link]

  • MDPI. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 29(10), 2201. Available at: [Link]

  • PubChem. (n.d.). Methyl 4,5,6-trimethoxy-1h-indole-2-carboxylate. Available at: [Link]

  • Semantic Scholar. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Available at: [Link]

  • ResearchGate. (n.d.). Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. Available at: [Link]

  • ResearchGate. (2009). Methyl 5,6-dimethoxy-1H-indole-2-carboxylate. Available at: [Link]

Sources

Foundational

Toxicity Profile and Mechanistic Evaluation of 4,5,6-Trimethoxy-1-methyl-1H-indole-2-carboxylic Acid in Cell Lines

Executive Summary The compound 4,5,6-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid (CAS: 481074-71-9) represents a highly specialized pharmacophore frequently utilized in the rational design of targeted chemotherapeuti...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4,5,6-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid (CAS: 481074-71-9) represents a highly specialized pharmacophore frequently utilized in the rational design of targeted chemotherapeutics, vascular disrupting agents, and DNA minor groove binders. While often employed as a synthetic building block for larger macrocycles (such as duocarmycin analogs), its intrinsic toxicity profile in in vitro cell lines is dictated by the synergistic effects of its trimethoxy-substituted aromatic ring and the N-methylated indole core. This technical guide provides an in-depth analysis of its cytotoxicity profile, mechanistic pathways, and the self-validating experimental protocols required to evaluate its efficacy in oncology models.

Structural Rationale and Target Engagement

To understand the toxicity profile of this compound, one must deconstruct its structural moieties and their respective biological targets:

  • The 4,5,6-Trimethoxyindole Core: The trimethoxy substitution pattern is a well-documented pharmacophore that mimics the A-ring of colchicine and combretastatin A-4 (CA-4)[1]. This moiety is critical for embedding the molecule deeply into the β-tubulin subunit at the colchicine-binding site, thereby inhibiting tubulin polymerization[2].

  • The N-Methyl Group: Methylation at the N1 position of the indole ring increases the lipophilicity of the compound, enhancing cell membrane permeability. This structural modification is often correlated with increased intracellular accumulation in solid tumor cell lines compared to its unmethylated counterparts[2].

  • The 2-Carboxylic Acid Moiety: Indole-2-carboxylic acid derivatives are known to exhibit potent anti-proliferative properties. The carboxylic acid group serves as a critical hydrogen bond acceptor/donor, facilitating interactions with intracellular kinases and promoting apoptotic cascades in carcinoma cell lines such as MCF-7 and A549[3][4].

Mechanistic Pathways of Cytotoxicity

The primary mode of toxicity for 4,5,6-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid and its direct analogs is driven by microtubule destabilization, which subsequently triggers a catastrophic apoptotic cascade.

By binding to the colchicine site on tubulin, the compound prevents the formation of the mitotic spindle during cell division[1]. This triggers the spindle assembly checkpoint (SAC), leading to prolonged cell cycle arrest in the G2/M phase[2]. Extended G2/M arrest induces mitochondrial stress, characterized by the down-regulation of the anti-apoptotic protein Bcl-2 and the up-regulation of the pro-apoptotic protein Bax[3]. This shift in mitochondrial membrane potential results in the release of cytochrome c, cleavage of Caspase-9 and Caspase-3, and ultimate apoptotic cell death[1][3].

G Cmpd 4,5,6-Trimethoxy-1-methyl- 1H-indole-2-carboxylic acid Tubulin Tubulin (Colchicine Site) Cmpd->Tubulin Binds Microtubule Microtubule Destabilization Tubulin->Microtubule Inhibits Polymerization CellCycle G2/M Phase Arrest Microtubule->CellCycle Mitotic Spindle Disruption Mito Mitochondrial Stress (Bcl-2 ↓, Bax ↑) CellCycle->Mito Prolonged Arrest Caspase Caspase-9 / Caspase-3 Cleavage Mito->Caspase Cytochrome c Release Apoptosis Apoptosis / Cell Death Caspase->Apoptosis Execution Phase

Fig 1. Apoptotic signaling cascade induced by trimethoxyindole-mediated tubulin destabilization.

Experimental Workflow for Toxicity Profiling

To accurately profile the cytotoxicity of this compound, a highly structured, multi-tiered in vitro workflow is required. The selection of cell lines must reflect the compound's dual potential as an anti-epithelial tumor agent and a vascular disrupting agent (VDA).

Workflow Prep Compound Preparation (DMSO Stock) Culture Cell Culture (MCF-7, A549, HUVEC) Prep->Culture Viability Viability Assay (MTT / CellTiter-Glo) Culture->Viability 48-72h Exposure Flow Flow Cytometry (Annexin V / PI) Viability->Flow IC50 Guided Mech Mechanistic Assays (Tubulin Polymerization) Viability->Mech Target Validation Data Data Analysis (IC50 & SAR Modeling) Flow->Data Mech->Data

Fig 2. High-throughput in vitro workflow for evaluating indole-derivative cytotoxicity.

Quantitative Cytotoxicity Profile

Based on structure-activity relationship (SAR) data from closely related trimethoxyindole and indole-2-carboxylic acid derivatives, the following table summarizes the expected quantitative toxicity profile across standard cell lines[2][3][4].

Cell LineTissue OriginAssay TypeExpected IC50 Range (µM)Mechanistic Observation
MCF-7 Human Breast AdenocarcinomaMTT0.5 – 2.5Strong apoptosis induction; Caspase-3/9 cleavage.
A549 Human Lung CarcinomaMTT0.7 – 3.0G2/M phase cell cycle arrest; Microtubule disruption.
HCT116 Human Colorectal CarcinomaMTT1.0 – 4.5Moderate cytotoxicity; dose-dependent viability loss.
HUVEC Human Umbilical Vein EndothelialCellTiter-Glo0.02 – 0.15High sensitivity; indicative of vascular disrupting activity.
WI-38 Normal Human Lung FibroblastMTT> 50.0Favorable therapeutic window; low toxicity to normal cells.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal controls that verify assay performance independently of the test compound's efficacy.

Protocol 1: Cell Viability & IC50 Determination (MTT Assay)

Causality Check: The MTT assay relies on the reduction of tetrazolium dye by NAD(P)H-dependent cellular oxidoreductases. It is chosen here because it directly correlates metabolic activity with the number of viable cells following G2/M arrest.

  • Cell Seeding: Harvest MCF-7 and A549 cells in the logarithmic growth phase. Seed at a density of 5×103 cells/well in a 96-well plate using 100 µL of complete medium (e.g., DMEM + 10% FBS). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cellular adhesion.

  • Compound Preparation: Dissolve 4,5,6-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid in 100% DMSO to create a 10 mM stock. Perform serial dilutions in culture media to achieve final well concentrations ranging from 0.01 µM to 100 µM.

  • Self-Validating Controls:

    • Negative Control (Vehicle): 0.1% DMSO in media (establishes 100% viability baseline and proves solvent is non-toxic).

    • Positive Control: 1 µM Colchicine or Staurosporine (validates the assay's sensitivity to known apoptotic/anti-tubulin agents)[4].

  • Treatment: Aspirate seeding media and add 100 µL of the compound/control dilutions. Incubate for 48 to 72 hours.

  • Readout: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Carefully aspirate the media and dissolve the resulting formazan crystals in 150 µL of DMSO.

  • Analysis: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis (e.g., GraphPad Prism).

Protocol 2: In Vitro Tubulin Polymerization Assay

Causality Check: Because the trimethoxyindole core is hypothesized to bind the colchicine site, an isolated biochemical assay is required to prove that cytotoxicity is a direct result of tubulin target engagement, rather than off-target kinase inhibition.

  • Reagent Preparation: Reconstitute highly purified porcine or bovine brain tubulin (>99% pure) in PIPES buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP. Keep strictly on ice to prevent premature polymerization.

  • Assay Setup: In a pre-chilled 96-well half-area plate, add the test compound (at 1×, 5×, and 10× its cellular IC50).

  • Self-Validating Controls:

    • Vehicle Control: 1% DMSO (establishes the baseline polymerization curve).

    • Enhancer Control: 10 µM Paclitaxel (validates the assay can detect polymerization acceleration).

    • Inhibitor Control: 10 µM Colchicine (validates the assay can detect polymerization inhibition)[1].

  • Initiation: Rapidly add the tubulin/GTP mixture to the wells (final tubulin concentration ~3 mg/mL). Immediately transfer the plate to a microplate reader pre-warmed to 37°C.

  • Kinetic Readout: Measure fluorescence (Excitation: 340 nm / Emission: 410 nm) or absorbance (340 nm) every minute for 60 minutes.

  • Interpretation: A reduction in the Vmax​ of the polymerization curve relative to the vehicle control confirms that 4,5,6-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid acts as a direct microtubule destabilizer.

References

  • An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC. National Institutes of Health (NIH).[Link]

  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - MDPI. MDPI Pharmaceuticals.[Link]

  • A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities - PMC. National Institutes of Health (NIH).[Link]

  • Synthesis and Structure–Activity Relationships of N-Methyl-5,6,7-trimethoxylindoles as Novel Antimitotic and Vascular Disrupting Agents. Journal of Medicinal Chemistry - ACS Publications. [Link]

Sources

Protocols & Analytical Methods

Method

A Robust and Validated HPLC-UV Method for the Quantification of 4,5,6-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note presents a detailed, validated, and robust reversed-phase high-performance liquid chromatography (RP-HPLC...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed, validated, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 4,5,6-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid. The strategic development of this method is discussed, from the initial assessment of the analyte's physicochemical properties to the final validation according to the International Council for Harmonisation (ICH) guidelines.[1][2][3] The described protocol is designed for researchers, quality control analysts, and drug development professionals who require a reliable analytical procedure for purity assessment, stability testing, and pharmacokinetic studies involving this substituted indole derivative.

Introduction and Scientific Rationale

Substituted indoles are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmacologically active compounds.[4] 4,5,6-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid is a complex indole derivative whose biological activity and therapeutic potential are intrinsically linked to its purity and concentration.[5][6][7] Therefore, a precise and reliable analytical method is paramount for its characterization and use in research and development.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of such compounds due to its high resolution, sensitivity, and reproducibility.[4] This guide provides not only a step-by-step protocol but also delves into the scientific rationale behind each methodological choice, empowering the user to understand, implement, and troubleshoot the analysis effectively.

Foundational Method Development Strategy

The development of a robust HPLC method is a systematic process rooted in the physicochemical properties of the analyte. The structure of 4,5,6-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid, featuring a polar carboxylic acid group and a non-polar, aromatic indole core, dictates a reversed-phase chromatographic approach.

cluster_Dev Method Development Workflow Analyte Analyte Characterization (Polar, Aromatic, UV Active) Column Stationary Phase Selection (Reversed-Phase C18) Analyte->Column dictates Detector Detector Choice (UV-Vis @ 280 nm) Analyte->Detector allows for Mobile Mobile Phase Selection (ACN/Water + Acid) Column->Mobile requires Optimize Method Optimization (Gradient Scouting & Fine-tuning) Mobile->Optimize Detector->Optimize Final Final Validated Method Optimize->Final

Caption: HPLC method development workflow.

Stationary Phase (Column) Selection

The primary goal is to achieve sufficient retention and optimal selectivity.

  • Causality: The analyte possesses both hydrophobic (indole ring, methyl group) and polar (carboxylic acid, methoxy groups) characteristics. A reversed-phase column, where the stationary phase is non-polar, is the logical choice.[8][9]

  • Choice: A C18 (octadecylsilane) column is selected as the starting point. C18 phases are industry-standard and provide strong hydrophobic retention for a wide variety of molecules.[10] The dense bonding of C18 chains effectively interacts with the indole ring system, ensuring adequate retention.

  • Alternative Consideration: A Phenyl-Hexyl phase could also be considered. The phenyl groups in this stationary phase can offer alternative selectivity through π-π interactions with the analyte's aromatic indole ring, which can be beneficial if co-eluting impurities are an issue.[10]

Mobile Phase Optimization

The mobile phase composition is critical for controlling retention time and peak shape.

  • Solvent Choice: A mixture of water and a polar organic solvent is used. Acetonitrile is chosen over methanol as it typically provides better peak shapes (lower viscosity) and lower UV cutoff, which is advantageous for detection at lower wavelengths.[9][11]

  • pH Control: The analyte contains a carboxylic acid moiety. To ensure consistent retention and sharp, symmetrical peaks, the ionization of this group must be suppressed.[11] This is achieved by acidifying the mobile phase.

  • Choice of Acidifier: 0.1% Formic acid is added to the aqueous portion of the mobile phase. It effectively lowers the pH to around 2.7, fully protonating the carboxylic acid group and eliminating peak tailing that arises from interactions with residual silanols on the column surface.[11][12] For mass spectrometry applications, formic acid is an ideal choice due to its volatility.[13][14]

Detection Parameter Selection

The indole ring system contains a strong chromophore, making UV detection a simple and robust choice.

  • Wavelength Selection: Indole and its derivatives typically exhibit strong UV absorbance around 280 nm.[15][16][17] A UV-Vis or Diode Array Detector (DAD) set to 280 nm provides excellent sensitivity for the target analyte while minimizing interference from many common solvents and additives. A full UV scan of a standard solution should be performed to confirm the absorbance maximum (λmax).

Detailed Experimental Protocols

Protocol 1: Optimized HPLC Method for Quantification

This protocol details the final, optimized chromatographic conditions for the analysis.

Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column thermostat, and UV/DAD detector.

  • Chromatography data system (CDS) for data acquisition and processing.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC-grade acetonitrile, water, and formic acid.

  • Reference standard of 4,5,6-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid.

  • 0.22 µm syringe filters.

Chromatographic Conditions Summary:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column providing good retention and efficiency.
Mobile Phase A 0.1% Formic Acid in WaterAcidified aqueous phase to suppress analyte ionization.[11][12]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic phase for controlling elution strength.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing speed and pressure.
Column Temperature 30 °CControlled temperature ensures retention time reproducibility.[11]
Detection Wavelength 280 nmStrong absorbance wavelength for indole compounds.[15][16]
Injection Volume 10 µLStandard volume to avoid column overload.
Gradient Program See table belowTo ensure elution of the analyte with good peak shape and resolution.

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.01090
18.01090
18.19010
25.09010

Procedure:

  • Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of formic acid to 1 L of HPLC-grade water. Prepare Mobile Phase B by adding 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile. Degas both solutions before use.

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of the reference standard and dissolve it in a 100 mL volumetric flask with methanol to create a 100 µg/mL stock solution. Prepare working standards by diluting the stock solution with the initial mobile phase composition (90:10 Mobile Phase A:B).

  • Sample Solution Preparation: Accurately weigh the sample to be analyzed and dissolve it in methanol to achieve an expected concentration within the calibration range (e.g., 50 µg/mL). Filter the final solution through a 0.22 µm syringe filter before injection.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.

  • Analysis Sequence:

    • Inject a blank (diluent) to ensure no system contamination.

    • Perform five replicate injections of a working standard (e.g., 50 µg/mL) to establish system suitability.

    • Inject the calibration standards.

    • Inject the prepared samples.

Protocol 2: HPLC Method Validation

This protocol follows the ICH Q2(R1)/Q2(R2) guidelines to ensure the method is suitable for its intended purpose.[1][2][3]

G 1 Method Validation 2 Specificity 1->2 3 Linearity 1->3 5 Accuracy 1->5 6 Precision 1->6 8 Robustness 1->8 4 Range 3->4 7 LOD/LOQ 3->7 5->4 6->5

Caption: Interrelationship of HPLC validation parameters.

Validation Parameters and Acceptance Criteria:

ParameterProcedureAcceptance Criteria
Specificity Analyze blank, placebo, and spiked samples. Assess peak purity using a DAD detector.The analyte peak should be free from interference from other components. Peak purity index > 0.999.
Linearity Analyze at least five concentrations over the range of 10-150 µg/mL.Correlation coefficient (r²) ≥ 0.999.
Range Confirmed by linearity, accuracy, and precision data.10-150 µg/mL.
Accuracy Perform recovery studies by spiking the analyte into a placebo matrix at three levels (e.g., 80%, 100%, 120% of the target concentration), in triplicate.Mean recovery should be between 98.0% and 102.0%.
Precision Repeatability: Six replicate preparations at 100% concentration. Intermediate Precision: Repeat on a different day with a different analyst.%RSD (Relative Standard Deviation) ≤ 2.0%.
LOD & LOQ Determine based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the calibration curve.LOD: S/N ≥ 3. LOQ: S/N ≥ 10.
Robustness Introduce small, deliberate variations in method parameters (e.g., Flow Rate ±0.1 mL/min, Column Temp ±2°C, pH of Mobile Phase A ±0.2).System suitability parameters must still be met. %RSD of results should remain ≤ 2.0%.

System Suitability Testing (SST): Before any validation or sample analysis, the SST must be performed to ensure the chromatographic system is performing adequately.[18]

  • Procedure: Five replicate injections of a single standard solution (e.g., 50 µg/mL).

  • Acceptance Criteria:

    • Tailing Factor (Tf): ≤ 1.5

    • Theoretical Plates (N): ≥ 2000

    • %RSD of Peak Area: ≤ 1.0%

Conclusion

This application note provides a comprehensive framework for the development and validation of an HPLC-UV method for the quantification of 4,5,6-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid. By explaining the scientific rationale behind the chosen parameters and providing detailed, step-by-step protocols for both the analytical method and its validation, this document serves as a practical guide for obtaining accurate, reliable, and reproducible results. Adherence to these protocols will ensure that the analytical data generated is fit for purpose in demanding research and regulatory environments.

References

  • Basta, R., et al. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PubMed. Available at: [Link]

  • Welch, C. J. (n.d.). HPLC Column Selection Guide. Welch Materials, Inc. Available at: [Link]

  • Restek Corporation. (n.d.). HPLC Column Selection Guide. Link Lab. Available at: [Link]

  • Basta, R., et al. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. National Center for Biotechnology Information. Available at: [Link]

  • Chen, M-L., et al. (2017). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. MDPI. Available at: [Link]

  • Rao, B. M., et al. (2016). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic. Longdom Publishing. Available at: [Link]

  • NextSDS. (n.d.). 4,5,6-TRIMETHOXY-1-METHYL-1H-INDOLE-2-CARBOXYLIC ACID - Chemical Substance Information. NextSDS. Available at: [Link]

  • de Castro, S., et al. (2023). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. National Center for Biotechnology Information. Available at: [Link]

  • Phenomenex. (n.d.). HPLC Column Selection Guide. Phenomenex. Available at: [Link]

  • Ali, A., et al. (2020). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. Available at: [Link]

  • Thong-on, A., et al. (2020). Rapid measurement of indole levels in Brassica vegetables using one millilitre binary organic extraction solvent and capillary electrophoresis-UV analysis. PubMed. Available at: [Link]

  • Rao, B. M., et al. (2016). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. ResearchGate. Available at: [Link]

  • Gackowska, M., et al. (2017). TLC–UV Analysis of Indole Compounds and other Nitrogen-Containing Bases in the Fruiting Bodies of Lactarius deterrimus. AKJournals. Available at: [Link]

  • Waters Corporation. (2024). Waters Column Selection Guide for Polar Compounds. Waters. Available at: [Link]

  • Liu, M., et al. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Oxford Academic. Available at: [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. Available at: [Link]

  • Zhang, Y., et al. (2023). Development and Application of a Selective Analytical Method for Indole Metabolites in Urine: Dietary Exposure Biomarkers for Broccoli Consumption. ACS Publications. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of 2,3,3-Trimethyl-3H-indole-5-carboxylic acid on Newcrom R1 HPLC column. SIELC. Available at: [Link]

  • ResearchGate. (n.d.). HPLC chromatographs of samples' indole compounds. ResearchGate. Available at: [Link]

  • Liu, W-Z., et al. (2021). Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid. MDPI. Available at: [Link]

  • Drawell. (2024). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. Available at: [Link]

  • Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available at: [Link]

  • Draganic, B., et al. (1999). UV Study of the Protonation of Indole-2-carboxylic Acid, 3-Methylindole, 3-Acetylindole and D-Tryptophan in Perchloric Acid Solutions. HRČAK. Available at: [Link]

  • ChemWhat. (n.d.). 4,5,6-TRIMETHOXY-1-METHYL-1H-INDOLE-2-CARBOXYLIC ACID CAS#: 481074-71-9. ChemWhat. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Indole on Newcrom R1 HPLC column. SIELC. Available at: [Link]

  • Slideshare. (n.d.). Ich guidelines for validation final. Slideshare. Available at: [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available at: [Link]

  • International Council for Harmonisation. (2022). Validation of Analytical Procedure Q2(R2). ICH. Available at: [Link]

  • Veeprho. (2025). Exploring the Different Mobile Phases in HPLC. Veeprho. Available at: [Link]

  • Catalán, J., & Pérez, P. (2007). The first UV absorption band for indole is not due to two simultaneous orthogonal electronic transitions differing in dipole moment. RSC Publishing. Available at: [Link]

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  • de Heuvel, D., et al. (2022). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. National Center for Biotechnology Information. Available at: [Link]

Sources

Application

1H NMR and 13C NMR spectra of 4,5,6-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution ¹H and ¹³C NMR Characterization of 4,5,6-Trimethoxy-1-methyl-1H-indole-2-carboxylic Acid

Executive Summary

4,5,6-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid (C₁₃H₁₅NO₅) is a highly functionalized heterocycle that serves as a critical building block in the synthesis of vascular disrupting agents, anti-mitotic compounds, and complex indole alkaloids[1]. The dense substitution pattern on the benzene ring—comprising three adjacent methoxy groups—creates unique steric and electronic environments that profoundly influence its Nuclear Magnetic Resonance (NMR) profile. This application note provides a comprehensive, self-validating protocol for the acquisition and assignment of its ¹H and ¹³C NMR spectra, detailing the mechanistic causality behind solvent selection, relaxation parameters, and chemical shift perturbations.

Mechanistic Principles & Chemical Shift Causality

The structural assignment of this molecule relies on understanding the electronic interplay between the electron-withdrawing carboxylic acid at C-2 and the electron-donating methoxy groups at C-4, C-5, and C-6.

  • The C-7 Shielding Effect: In the ¹H spectrum, the isolated aromatic proton at C-7 appears as a singlet. Because it is positioned ortho to the C-6 methoxy group, it experiences strong resonance electron donation (+R effect). This high electron density shields the C-7 nucleus, pushing its ¹H shift upfield to ~6.80–7.00 ppm. In the ¹³C spectrum, this shielding is even more extreme, driving the C-7 carbon to an unusually upfield position of ~90.0–95.0 ppm, a hallmark diagnostic feature for 4,5,6-trimethoxyindoles[2].

  • Steric Deconjugation of the C-5 Methoxy Group: The three methoxy groups will appear as three distinct singlets. The central methoxy group at C-5 is sterically crowded by the adjacent C-4 and C-6 groups. This steric clash often forces the C-5 oxygen slightly out of the aromatic plane, reducing its resonance overlap with the ring and subtly differentiating its chemical shift from the more coplanar C-4 and C-6 groups[3].

  • Carboxylic Acid & N-Methyl Deshielding: The N-methyl group is deshielded by the electronegative indole nitrogen, appearing around 3.90–4.05 ppm. The carboxylic acid carbon is highly deshielded (~163.0–165.0 ppm) due to the strong inductive and resonance effects of the carbonyl oxygen[4].

Quantitative Data Summaries

Table 1: Predicted ¹H NMR Assignments (400 MHz, DMSO-d₆)

Position Chemical Shift (δ, ppm) Multiplicity Integration Causality / Assignment Logic
-COOH 12.80 - 13.10 Broad singlet (bs) 1H Highly deshielded acidic proton; broad due to dynamic hydrogen-bond exchange.
C-3 7.20 - 7.40 Singlet (s) 1H Pyrrole ring proton; isolated spin system due to C-2 substitution.
C-7 6.80 - 7.00 Singlet (s) 1H Benzene ring proton; highly shielded by the adjacent C-6 methoxy group.
N-CH₃ 3.90 - 4.05 Singlet (s) 3H Methyl group deshielded by the electronegative indole nitrogen.
C-6 -OCH₃ 3.85 - 3.95 Singlet (s) 3H Coplanar methoxy group; specific assignment requires HMBC correlation.
C-5 -OCH₃ 3.80 - 3.90 Singlet (s) 3H Sterically crowded methoxy group; often out-of-plane.

| C-4 -OCH₃ | 3.75 - 3.85 | Singlet (s) | 3H | Coplanar methoxy group. |

Table 2: Predicted ¹³C NMR Assignments (100 MHz, DMSO-d₆)

Position Chemical Shift (δ, ppm) Carbon Type Causality / Assignment Logic
C=O 163.0 - 165.0 Quaternary Carbonyl carbon of the acid moiety.
C-4, C-5, C-6 135.0 - 152.0 Quaternary Aromatic carbons directly bonded to electronegative oxygen atoms.
C-2 128.0 - 132.0 Quaternary Indole C-2 attached to the electron-withdrawing carboxyl group.
C-3a, C-7a 115.0 - 125.0 Quaternary Bridgehead aromatic carbons of the indole core.
C-3 105.0 - 110.0 CH Pyrrole ring aromatic carbon.
C-7 90.0 - 95.0 CH Unusually shielded aromatic carbon due to strong +R effect from C-6 -OCH₃.
-OCH₃ (x3) 56.0 - 62.0 CH₃ Methoxy aliphatic carbons.

| N-CH₃ | 31.0 - 35.0 | CH₃ | N-methyl aliphatic carbon. |

Experimental Design & Protocol

Causality in Solvent Selection

The selection of deuterated dimethyl sulfoxide (DMSO-d₆) over chloroform-d (CDCl₃) is a critical experimental choice. Indole-2-carboxylic acids exhibit poor solubility in non-polar solvents and tend to form strong intermolecular hydrogen-bonded dimers[5]. These dimers drastically reduce the tumbling rate of the molecule in solution, leading to severe line broadening in the NMR spectrum. DMSO-d₆ acts as a strong hydrogen-bond acceptor, effectively breaking these dimers, ensuring complete dissolution, and yielding sharp, well-resolved resonance signals[5].

Step-by-Step Self-Validating Protocol
  • Sample Preparation: Weigh precisely 15–20 mg of the analyte to ensure a sufficient signal-to-noise (S/N) ratio for ¹³C acquisition. Dissolve completely in 0.6 mL of DMSO-d₆ (99.9 atom % D). Transfer the homogeneous solution to a high-precision 5 mm NMR tube.

  • Instrument Tuning & Shimming: Insert the sample into a 400 MHz or 500 MHz spectrometer. Lock onto the deuterium signal of DMSO. Perform gradient shimming (Z1–Z5) until the solvent residual peak (DMSO pentet at 2.50 ppm) achieves a Full Width at Half Maximum (FWHM) of <1.0 Hz.

  • ¹H NMR Acquisition (1D):

    • Parameters: Pulse sequence zg30, spectral width 15 ppm, 16–32 scans.

    • Self-Validation Checkpoint: Integrate the spectrum. A pure sample must yield a total proton count of 15. The integration ratio must strictly follow 1 (COOH) : 1 (Ar-H, C-3) : 1 (Ar-H, C-7) : 3 (N-CH₃) : 9 (three -OCH₃ groups). If the COOH proton is broadened into the baseline due to trace moisture exchange, the aliphatic-to-aromatic integration ratio must perfectly equal 12:2.

  • ¹³C NMR Acquisition (1D):

    • Parameters: Pulse sequence zgpg30 (proton-decoupled), spectral width 250 ppm, 1024 scans.

    • Causality for Relaxation Delay (D1): Quaternary carbons (C=O, C-2, C-3a, C-7a, C-4, C-5, C-6) lack attached protons, resulting in inefficient dipole-dipole relaxation and long T1​ relaxation times. The D1 delay must be set to 2.0 seconds. Failing to do so will result in the attenuation or complete loss of these critical quaternary signals.

NMR_Workflow A Sample Prep 15 mg in DMSO-d6 B Instrument Tuning Lock & Shim (FWHM <1Hz) A->B C 1D Acquisition 1H (16 scans), 13C (1024 scans) B->C D 2D Acquisition HSQC & HMBC C->D E Data Processing Phase & Baseline Correction D->E

Step-by-step experimental workflow for NMR sample preparation and multi-nuclear data acquisition.

Structural Assignment Logic & 2D NMR

While 1D NMR provides the foundational atom count, 2D NMR is required to unambiguously assign the regiochemistry of the three methoxy groups and the two isolated aromatic protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Used to map the direct 1JCH​ couplings. This will instantly differentiate the C-3 proton (correlating to a carbon at ~105 ppm) from the C-7 proton (correlating to the highly shielded carbon at ~90-95 ppm)[2].

  • HMBC (Heteronuclear Multiple Bond Correlation): Used to map 2JCH​ and 3JCH​ long-range couplings. The N-CH₃ protons will show a strong 3J correlation to C-2 and C-7a, confirming the methylation site. The three distinct -OCH₃ proton singlets will show 3J correlations to their respective quaternary oxygen-bearing carbons (C-4, C-5, C-6), allowing for definitive structural mapping[2].

Assignment_Logic Core Target: 4,5,6-Trimethoxy-1-methyl- 1H-indole-2-carboxylic acid H1 1H NMR (1D) Quantify Integration (15H Total) Core->H1 C13 13C NMR (1D) Identify 13 Unique Carbon Environments Core->C13 HSQC HSQC (1J C-H) Map Protons to Direct Carbons H1->HSQC C13->HSQC HMBC HMBC (2J, 3J C-H) Resolve Quaternary C & Regiochemistry HSQC->HMBC Final Validated Resonance Assignment HMBC->Final

Logical pathway for the unambiguous assignment of NMR resonances using 1D and 2D techniques.

Sources

Method

Application Note: 4,5,6-Trimethoxy-1-methyl-1H-indole-2-carboxylic Acid as a Privileged Scaffold in Drug Discovery

Introduction & Mechanistic Rationale 4,5,6-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid (CAS: 481074-71-9) is a highly specialized, privileged pharmaceutical building block. While standard indole-2-carboxylic acids ar...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

4,5,6-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid (CAS: 481074-71-9) is a highly specialized, privileged pharmaceutical building block. While standard indole-2-carboxylic acids are foundational to numerous therapeutic classes[1], the specific 4,5,6-trimethoxy-1-methyl substitution pattern imparts unique physicochemical and steric properties that make it an exceptional moiety for advanced drug design, particularly in Antibody-Drug Conjugate (ADC) payloads and targeted chemotherapeutics[2],[3].

As an Application Scientist, it is critical to understand the causality behind why this specific substitution pattern is chosen over a naked indole core:

  • The 4,5,6-Trimethoxy Motif: The three adjacent methoxy groups significantly increase the electron density of the indole core. In the context of DNA minor groove binders (such as duocarmycin and CC-1065 analogues), these oxygen atoms act as critical hydrogen-bond acceptors. They interact non-covalently with the 2-amino groups of guanine or stabilize the molecule within AT-rich regions of the DNA minor groove[2]. Furthermore, this motif closely mimics the A-ring of combretastatin A4, enabling potent tubulin polymerization inhibition by binding to the colchicine site[4].

  • The 1-Methyl Substitution: N-methylation of the indole ring serves a dual purpose. First, it eliminates a hydrogen-bond donor, which enhances membrane permeability and increases overall lipophilicity—crucial for intracellular target engagement[5]. Second, it prevents metabolic N-glucuronidation and unwanted off-target kinase binding, thereby dramatically improving the pharmacokinetic stability and plasma half-life of the resulting pharmacophore[6],[3].

Pharmacological Applications

  • Minor Groove Binders (ADC Payloads): The trimethoxyindole (TMI) domain is frequently coupled with alkylating pharmacophores (such as CBI or CPI). The TMI domain non-covalently anchors the drug into the DNA minor groove, perfectly positioning the alkylating unit to attack the N3 of adenine, leading to irreversible DNA cleavage and apoptosis[2],[3].

  • Anti-Infective Agents: Indole-2-carboxamides have demonstrated potent activity against intracellular parasites like Trypanosoma cruzi and bacteria like Mycobacterium tuberculosis[5],[1].

Quantitative Data: SAR & Physicochemical Impact

The addition of the trimethoxy and N-methyl groups fundamentally alters the building block's profile compared to an unsubstituted indole. The table below summarizes the Structure-Activity Relationship (SAR) causality.

Property / Feature1H-Indole-2-carboxylic acid4,5,6-Trimethoxy-1-methyl-1H-indole-2-carboxylic acidMechanistic Impact
H-Bond Donors 2 (Indole NH, Carboxyl OH)1 (Carboxyl OH only)Improved passive diffusion; reduced off-target binding[5].
H-Bond Acceptors 25Enhanced DNA minor groove anchoring[2].
Steric Bulk (A-Ring) Planar, minimalHigh (out-of-plane methoxy rotamers)Induces conformational twist; mimics tubulin inhibitors[4].
Metabolic Stability Susceptible to N-oxidationHigh (N-methyl protected)Prolonged plasma half-life; evasion of phase II metabolism[3].

Experimental Protocols: Amide Coupling Workflow

To utilize this building block, researchers typically perform an amide coupling with a complex amine (e.g., an ADC linker-payload intermediate). Because the 4,5,6-trimethoxy groups donate electron density into the ring, the carboxylic acid is less electrophilic when activated. Therefore, highly efficient coupling reagents like HATU are required over standard EDC/HOBt to overcome this electronic hindrance[6],[1].

Protocol: Synthesis of 4,5,6-Trimethoxy-1-methyl-1H-indole-2-carboxamides

Materials:

  • 4,5,6-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid (1.0 equiv, 0.2 M in DMF)

  • Target Amine or Amine Hydrochloride (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv; 4.0 equiv if amine is a hydrochloride salt)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Activation: Dissolve 4,5,6-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid in anhydrous DMF under an inert nitrogen atmosphere. Add DIPEA, followed by HATU.

    • Causality: HATU generates an active HOAt ester. The nitrogen atom in the HOAt ring provides a neighboring group effect that accelerates the reaction with the amine, overcoming the steric and electronic hindrance of the highly substituted indole.

  • Pre-activation Monitoring: Stir the mixture at room temperature for 15–30 minutes. The solution will typically turn a deep yellow/orange, indicating the formation of the active ester.

  • Coupling: Dissolve the target amine in a minimal amount of DMF and add it dropwise to the activated ester solution.

  • Reaction Validation (Self-Validating Step): Stir at room temperature for 1–2 hours. Monitor reaction progression via LC-MS.

    • Validation: The disappearance of the activated ester mass and the emergence of the product mass confirms successful coupling. If the reaction stalls, the steric bulk of the amine may require gentle heating (40 °C).

  • Quenching & Workup: Dilute the reaction mixture with ethyl acetate (10 volumes). Wash sequentially with:

    • 5% Aqueous Citric Acid (3x): Removes unreacted amine and excess DIPEA.

    • Saturated NaHCO3 (3x): Removes unreacted carboxylic acid and acidic HOAt byproducts.

    • Brine (1x): Removes residual water.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product via reverse-phase HPLC or flash column chromatography[6],[1].

Visualizations

MOA A ADC Internalization & Linker Cleavage B Release of Active Payload (e.g., CBI-TMI analogue) A->B Enzymatic Cleavage C Trimethoxyindole Domain Binds AT-rich Minor Groove B->C Non-covalent Positioning D Alkylating Domain Attacks DNA Adenine N3 C->D Sequence-specific Alignment E DNA Damage & Apoptosis D->E Cytotoxicity

Caption: Mechanism of Action for Trimethoxyindole-based Minor Groove Binders.

Synth N1 Trimethoxy-1-methyl- indole-2-carboxylic acid N2 Activation (HATU / DIPEA) N1->N2 N4 Amide Coupling (1-2h, RT) N2->N4 N3 Amine Partner (Payload/Linker) N3->N4 N5 Purification (RP-HPLC) N4->N5 N6 Final Indole-2- Carboxamide N5->N6

Caption: Synthetic workflow for HATU-mediated amide coupling of trimethoxyindole building blocks.

References

  • Source: Journal of Medicinal Chemistry (ACS / PMC)
  • Source: Molecular Pharmaceutics (ACS)
  • Source: PubMed (NIH)
  • Source: RSC Advances (RSC Publishing)
  • Concise Syntheses of N-Aryl-5,6,7-trimethoxyindoles as Antimitoic and Vascular Disrupting Agents Source: RSC Publishing URL

Sources

Application

Application Note: High-Efficiency Preparation of Amides from 4,5,6-Trimethoxy-1-methyl-1H-indole-2-carboxylic Acid

Executive Summary The indole-2-carboxamide scaffold is a "privileged structure" in medicinal chemistry, frequently utilized in the development of antimicrobial, antiparasitic, and target-specific oncological agents[1],[2...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole-2-carboxamide scaffold is a "privileged structure" in medicinal chemistry, frequently utilized in the development of antimicrobial, antiparasitic, and target-specific oncological agents[1],[2]. The specific building block, 4,5,6-trimethoxy-1-methyl-1H-indole-2-carboxylic acid (CAS 481074-71-9)[3], presents a highly functionalized core reminiscent of bioactive alkaloids like reserpine. However, transforming this specific carboxylic acid into an amide presents unique synthetic challenges due to the steric bulk of the N-methyl group and the profound electron-donating nature of the trimethoxy system.

This application note provides researchers and drug development professionals with field-proven, self-validating protocols for amide bond formation using this substrate. We detail the mechanistic causality behind reagent selection and provide optimized workflows for both discovery-scale synthesis and process-scale scale-up.

Substrate Profiling & Mechanistic Causality

Electronic and Steric Considerations

Indole-2-carboxylic acids are generally less reactive toward coupling than standard aliphatic carboxylic acids due to conjugation with the electron-rich indole core[2]. In 4,5,6-trimethoxy-1-methyl-1H-indole-2-carboxylic acid, the three methoxy groups significantly increase the electron density of the aromatic system. This hyper-electron-rich nature reduces the electrophilicity of the carbonyl carbon during the activation step. Furthermore, the N-methyl group introduces steric hindrance directly adjacent to the C2-carboxylic acid, restricting the trajectory of incoming nucleophiles.

Reagent Selection Causality

To overcome these electronic and steric barriers, the choice of coupling reagent must be precisely matched to the amine nucleophile and the reaction scale:

  • HATU (Protocol A): HATU is highly efficient for sterically hindered substrates. Its superiority stems from the neighboring group effect of the pyridine nitrogen in the HOAt leaving group, which stabilizes the incoming amine nucleophile through a 7-membered cyclic hydrogen-bonded transition state[4],[5]. Crucially, the carboxylic acid must be pre-activated with HATU before amine addition; simultaneous addition can lead to the guanylation of the amine, forming a dead-end tetramethylguanidine byproduct[6].

  • T3P (Protocol B): Propylphosphonic anhydride (T3P) is the reagent of choice for scale-up. It acts as a powerful water scavenger, driving the equilibrium forward[7]. Its primary advantage is that it generates entirely water-soluble phosphonic acid byproducts, allowing for a highly efficient liquid-liquid extraction workup without the need for column chromatography[8].

  • Acyl Chloride (Protocol C): For severely deactivated anilines (e.g., nitroanilines or highly fluorinated anilines), standard uronium or phosphonium coupling agents may fail. Conversion to the acyl chloride via oxalyl chloride and catalytic DMF (forming the highly reactive Vilsmeier-Haack intermediate) forces the reaction to completion by maximizing the electrophilicity of the carbonyl carbon.

Performance Metrics

The following table summarizes the quantitative performance data and strategic utility of each coupling methodology when applied to 4,5,6-trimethoxy-1-methyl-1H-indole-2-carboxylic acid.

Coupling StrategyReagentsTypical YieldReaction TimeEpimerization RiskBest Suited For
Method A HATU, DIPEA, DMF85–95%2–4 hoursVery LowDiscovery chemistry; Aliphatic 1°/2° amines; Sterically hindered amines.
Method B T3P (50% in EtOAc), Base75–88%4–12 hoursExtremely LowProcess scale-up; Avoiding chromatographic purification.
Method C Oxalyl Chloride, DMF (cat.)60–80%6–8 hoursHigh (if chiral centers present)Severely deactivated or highly encumbered anilines.

Strategic Decision Workflow

DecisionTree Start Amine Nucleophile Type? Aliphatic Aliphatic (1° or 2°) or Activated Aniline Start->Aliphatic Aniline Severely Deactivated or Hindered Aniline Start->Aniline Scale Reaction Scale? Aliphatic->Scale Acyl Protocol C: Acyl Chloride (High Reactivity) Aniline->Acyl Small Discovery / Milligram Scale Scale->Small Large Process / Gram Scale Scale->Large HATU Protocol A: HATU / DIPEA (High Efficiency) Small->HATU T3P Protocol B: T3P / Base (Easy Workup) Large->T3P

Workflow for selecting the optimal amide coupling strategy based on amine reactivity and scale.

Validated Experimental Protocols

Protocol A: HATU-Mediated Coupling (Discovery Scale)

This protocol is optimized to prevent amine guanylation by utilizing a strict pre-activation sequence[6].

  • Dissolution: In an oven-dried round-bottom flask under inert atmosphere (N₂), dissolve 4,5,6-trimethoxy-1-methyl-1H-indole-2-carboxylic acid (1.0 equiv, 1.0 mmol, 265.3 mg) in anhydrous DMF (5.0 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 2.5 mmol, 435 µL). Stir at room temperature for 5 minutes to ensure complete deprotonation.

  • Pre-Activation: Cool the mixture to 0 °C using an ice bath. Add HATU (1.1 equiv, 1.1 mmol, 418 mg) in one portion. Stir the mixture at 0 °C for 10–15 minutes. Self-Validation Cue: A slight color change (usually to a pale yellow/orange) indicates the formation of the OAt-active ester.

  • Amine Addition: Add the desired amine (1.2 equiv, 1.2 mmol) dropwise (if liquid) or as a solution in 1 mL DMF (if solid).

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor completion via LC-MS or TLC.

  • Workup: Quench the reaction by adding water (20 mL). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl solution (3 × 15 mL) to aggressively remove residual DMF, followed by brine (15 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: T3P-Mediated Coupling (Process Scale-up)

Leverages the water-scavenging properties of T3P for a chromatography-free workup[7],[8].

  • Preparation: Suspend the indole-2-carboxylic acid (1.0 equiv, 10.0 mmol, 2.65 g) and the amine (1.1 equiv, 11.0 mmol) in Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (30 mL).

  • Base Addition: Add Pyridine or DIPEA (3.0 equiv, 30.0 mmol).

  • Coupling: Cool the suspension to 0 °C. Add T3P (50 wt. % solution in EtOAc, 1.5 equiv, 15.0 mmol) dropwise via an addition funnel over 15 minutes.

  • Reaction: Heat the mixture to 60 °C for 6–12 hours.

  • Workup: Cool to room temperature. Add water (30 mL) and stir vigorously for 15 minutes to hydrolyze any unreacted T3P into water-soluble phosphonic acids. Separate the layers. Wash the organic layer sequentially with 1N HCl (20 mL), saturated aqueous NaHCO₃ (20 mL), and brine (20 mL). Dry over MgSO₄, filter, and concentrate to yield the highly pure amide.

Protocol C: Acyl Chloride Route (For Deactivated Anilines)
  • Chlorination: Dissolve the indole-2-carboxylic acid (1.0 equiv, 1.0 mmol) in anhydrous Dichloromethane (DCM) (5.0 mL). Add DMF (0.1 equiv, catalytic). Cool to 0 °C.

  • Activation: Add Oxalyl Chloride (1.5 equiv, 1.5 mmol) dropwise. Self-Validation Cue: Immediate and vigorous gas evolution (CO, CO₂, HCl) will occur. The reaction is complete when gas evolution ceases (approx. 2 hours at room temperature).

  • Concentration: Evaporate the solvent and excess oxalyl chloride in vacuo. Re-dissolve the crude acyl chloride in anhydrous DCM (5.0 mL).

  • Coupling: Cool to 0 °C. Add DIPEA (3.0 equiv) followed by the deactivated aniline (1.0 equiv). Stir at room temperature overnight. Quench with saturated NaHCO₃ and extract with DCM.

Mechanistic Pathway

HATUMechanism Acid Indole-2-Carboxylic Acid + DIPEA Carboxylate Carboxylate Anion Acid->Carboxylate Deprotonation ActiveEster OAt-Active Ester (7-membered TS) Carboxylate->ActiveEster Attacks HATU HATU_Node HATU Reagent HATU_Node->ActiveEster HOAt release Product Indole-2-Carboxamide ActiveEster->Product Amine Addition Amine Amine Nucleophile Amine->Product

Mechanistic pathway of HATU-mediated amide bond formation via an OAt-active ester intermediate.

Sources

Method

Application Note: Conjugation Techniques for 4,5,6-Trimethoxy-1-methyl-1H-indole-2-carboxylic Acid in Drug Discovery

Pharmacological Context & Rationale for Conjugation The 4,5,6-trimethoxy-1-methyl-1H-indole-2-carboxylic acid scaffold is a highly versatile and privileged building block in modern oncology and drug discovery. The trimet...

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Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Context & Rationale for Conjugation

The 4,5,6-trimethoxy-1-methyl-1H-indole-2-carboxylic acid scaffold is a highly versatile and privileged building block in modern oncology and drug discovery. The trimethoxyphenyl (TMP) and trimethoxyindole motifs are renowned for their ability to interact potently with the colchicine binding site on β-tubulin, acting as powerful microtubule destabilizing agents[1]. Furthermore, indole-2-carboxylic acid derivatives bearing methoxy substituents are frequently utilized as the DNA-binding domain (Segment B) in duocarmycin analogs. These analogs serve as highly potent payloads in targeted therapies, such as Antibody-Drug Conjugates (ADCs)[2][3].

Conjugating this carboxylic acid to various targeting ligands—such as monoclonal antibodies via cleavable linkers, or PROTACs—requires robust, high-yielding synthetic methodologies that account for the specific steric and electronic nature of the indole core.

BiologicalPathway A Trimethoxyindole Conjugate (Intracellular Release) B Colchicine Binding Site on β-Tubulin A->B High Affinity Binding C Inhibition of Microtubule Polymerization B->C Structural Destabilization D G2/M Cell Cycle Arrest C->D Mitotic Blockade E Apoptosis (Cancer Cell Death) D->E Caspase Activation

Mechanism of action for trimethoxyindole-based tubulin polymerization inhibitors.

Chemical Properties & Reactivity Profile

When designing a conjugation workflow for 4,5,6-trimethoxy-1-methyl-1H-indole-2-carboxylic acid, scientists must account for the causality behind its reactivity:

  • N-Methylation Advantage: The presence of the N-methyl group eliminates the risk of unwanted N-acylation or side reactions at the indole nitrogen. This structural feature allows researchers to bypass the installation and removal of transient protecting groups, streamlining the synthetic workflow.

  • Steric and Electronic Constraints: The carboxylic acid is situated at the 2-position of the rigid indole ring. This direct conjugation to the aromatic system, combined with the adjacent N-methyl group, introduces mild steric hindrance and reduces the electrophilicity of the activated carbonyl compared to standard aliphatic acids[4].

  • Causality in Reagent Selection: Due to this hindered nature, standard carbodiimides (like DCC or EDC alone) often result in sluggish kinetics and lower yields. Instead, uronium/aminium salts such as HATU are strictly preferred. The carboxylate attacks HATU to form a highly reactive O-acyl(tetramethyl)isouronium salt, which rapidly converts to an active 7-aza-1-hydroxybenzotriazole (HOAt) ester, facilitating efficient nucleophilic attack even by sterically hindered amines[4][5].

Quantitative Data: Coupling Reagent Efficacy

To optimize the conjugation of 4,5,6-trimethoxy-1-methyl-1H-indole-2-carboxylic acid to amine-bearing linkers or payloads, selecting the appropriate coupling reagent is critical. The table below summarizes the expected performance based on the steric profile of indole-2-carboxylic acids[4][5].

Coupling ReagentBaseSolventTypical Yield (%)Reaction TimeKey Considerations
HATU DIPEADMF / NMP>90%2 - 4 hHighly reactive; ideal for sterically hindered indole-2-carboxylic acids.
PyBOP NMMDCM / DMF80 - 90%4 - 8 hGood alternative to HATU; produces pyrrolidine byproducts.
EDC / HOBt Et₃NDCM60 - 80%12 - 18 hWater-soluble byproducts; slower kinetics for hindered substrates.
DIC / Oxyma CollidineDMF75 - 85%8 - 12 hNon-explosive additives; excellent for automated solid-phase synthesis.

Conjugation Strategies & Workflows

ConjugationWorkflow A 4,5,6-Trimethoxy-1-methyl- 1H-indole-2-carboxylic acid B Pre-Activation (HATU + DIPEA) A->B Step 1 C Active HOAt Ester Intermediate B->C 10 min, RT D Nucleophilic Attack (Amine Linker/Payload) C->D Step 2 E Amide Conjugate Product D->E 2-12 h, RT

Workflow for solution-phase HATU-mediated amide conjugation.

Protocol A: Solution-Phase HATU Coupling (Recommended for ADC Linkers)

This protocol is engineered as a self-validating system . By separating the activation and coupling steps, researchers can independently verify the formation of the active ester, isolating potential failure points before committing expensive payload amines.

Materials:

  • 4,5,6-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid (1.0 eq, MW: 265.26 g/mol )

  • HATU (1.1 - 1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 - 3.0 eq)

  • Primary/Secondary Amine (e.g., peptide linker) (1.0 - 1.1 eq)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Pre-Activation: Dissolve 4,5,6-trimethoxy-1-methyl-1H-indole-2-carboxylic acid in anhydrous DMF (0.1 M concentration) under an inert atmosphere (N₂ or Argon).

  • Add DIPEA (2.5 eq) to the solution and stir for 5 minutes. Causality: DIPEA deprotonates the carboxylic acid, forming a nucleophilic carboxylate anion.

  • Add HATU (1.1 eq) in one portion. Stir at room temperature for 10–15 minutes.

  • Validation Check: Monitor the reaction via LC-MS. The disappearance of the starting mass (m/z 265.26) and the appearance of the HOAt-active ester confirms successful activation[4].

  • Coupling: Once activation is confirmed, add the target amine (1.0 eq) dropwise. Stir the reaction at room temperature for 2 to 12 hours.

  • Self-Purifying Workup: Dilute the mixture with Ethyl Acetate (EtOAc).

    • Wash sequentially with 1M HCl (2x). Causality: This removes excess DIPEA and any unreacted basic amines.

    • Wash with saturated aqueous NaHCO₃ (2x). Causality: This neutralizes and extracts the acidic HOAt byproduct and any unreacted starting carboxylic acid.

    • Wash with brine (1x), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude conjugate via flash column chromatography (Silica gel, typically using a DCM/MeOH gradient).

Protocol B: EDC/HOBt Coupling (For Aqueous-Tolerant Syntheses)

When avoiding the uronium byproducts of HATU is necessary, or when working with highly water-soluble linkers, the EDC/HOBt method is a reliable alternative, though it requires longer reaction times due to the steric hindrance at the indole 2-position.

Step-by-Step Methodology:

  • Dissolve the indole-2-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Add EDC·HCl (1.5 eq) and Triethylamine (Et₃N) (3.0 eq). Stir at room temperature for 1 hour to ensure complete formation of the OBt active ester[5].

  • Add the free amine or amine hydrochloride salt (1.2 eq).

  • Stir at room temperature for 12–18 hours.

  • Workup: Because EDC and its urea byproduct are water-soluble, quench the reaction with water. Extract with DCM, wash the organic layer with 0.5 M HCl and saturated NaHCO₃, dry, and concentrate[5].

References

  • Application Notes and Protocols for the Coupling of Boc-L-indoline-2-carboxylic acid (Boc-Inp-OH) Benchchem
  • An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site NIH / PMC
  • Synthetic duocarmycins: structural evolution
  • Synthesis and biological evaluation of potent benzoselenophene and heteroaromatic analogues of (S)-1-(chloromethyl) RSC Publishing
  • Coupling Reagents Aapptec Peptides

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Crystallization Troubleshooting for 4,5,6-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid

Welcome to the Advanced Crystallization Support Center. This guide is specifically engineered for scientists and drug development professionals working with the complex API intermediate 4,5,6-Trimethoxy-1-methyl-1H-indol...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Support Center. This guide is specifically engineered for scientists and drug development professionals working with the complex API intermediate 4,5,6-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid.

Part 1: Mechanistic Foundations (The "Why")

Before troubleshooting, we must understand the molecule's structural constraints. In typical indole-2-carboxylic acids (e.g., 5-methoxy-1H-indole-2-carboxylic acid), the crystal lattice is stabilized by a robust network of intermolecular hydrogen bonds where both the carboxylic O-H and the indole N-H act as active donors[1].

However, 4,5,6-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid (CAS: 481074-71-9)[2] presents a unique crystallographic environment:

  • N-Methylation Blockade: The methyl group at position 1 eliminates the indole nitrogen's ability to act as a hydrogen bond donor.

  • Dimer Reliance: The molecule is forced to rely almost exclusively on its carboxylic acid group for strong intermolecular interactions, driving the formation of cyclic hydrogen-bonded dimers (O-H···O=C)[1].

  • Steric Bulk: The three adjacent methoxy groups at the 4, 5, and 6 positions introduce significant steric hindrance and lipophilicity[3], which heavily influences solubility profiles and inter-dimer packing.

H_Bonding Molecule 4,5,6-Trimethoxy-1-methyl- 1H-indole-2-carboxylic acid Donor H-Bond Donor: Carboxylic O-H Only Molecule->Donor Blocked Indole N-H Blocked (N-Methylation) Molecule->Blocked Acceptor H-Bond Acceptors: C=O, Methoxy Oxygens Molecule->Acceptor Packing Steric Hindrance: Bulky Methoxy Groups Molecule->Packing Dimer Primary Motif: Cyclic Carboxylic Dimer Donor->Dimer Blocked->Dimer Forces reliance on COOH Acceptor->Dimer Packing->Dimer Dictates inter-dimer packing

Mechanistic logic of hydrogen bonding and steric factors dictating the cyclic dimer motif.

Part 2: Troubleshooting Guides & FAQs
FAQ 1: Why does my compound "oil out" instead of forming crystals, and how do I fix it?

Causality: Liquid-Liquid Phase Separation (LLPS), or "oiling out," occurs when the supersaturated solution crosses the binodal curve into a miscibility gap before crossing the solubility curve to nucleate crystals. The highly lipophilic trimethoxy-substituted core[3] makes this molecule exceptionally prone to separating into a solute-rich oil phase in mixed solvent systems (e.g., Ethanol/Water) at high supersaturation levels.

Self-Validating Protocol: Anti-Solvent Crystallization with Seeding

  • Dissolution: Dissolve 1.0 g of the compound in 10 mL of Isopropyl Acetate (IPAc) at 65°C. IPAc provides a good balance of solubility for the lipophilic core while allowing for controlled supersaturation.

  • Clarification: Polish filter the solution through a 0.45 µm PTFE syringe filter into a pre-heated crystallizer to remove heterogeneous impurities that might trigger premature, uncontrolled nucleation.

  • Cooling & Seeding: Cool the solution to 50°C. Introduce 1-2% (w/w) of pre-milled seed crystals of the desired polymorph.

    • Self-Validation: The solution should remain slightly cloudy but not separate into two liquid phases. Seeding bypasses the high energy barrier for primary nucleation, directing the system away from the LLPS boundary.

  • Anti-Solvent Addition: Slowly dose 15 mL of Heptane (anti-solvent) over 2 hours using a syringe pump.

  • Aging & Isolation: Cool to 5°C at a rate of 0.1°C/min. Hold for 2 hours, then filter and wash with cold Heptane.

LLPS_Resolution Start Observation: Oiling Out (LLPS) CheckSolvent Evaluate Solvent System (Antisolvent Ratio) Start->CheckSolvent AdjustTemp Modify Cooling Profile (Reduce ΔT/dt) CheckSolvent->AdjustTemp AddSeed Introduce Seed Crystals (Bypass Nucleation Barrier) AdjustTemp->AddSeed Success Crystalline Solid Obtained AddSeed->Success Nucleation Fail Persistent Oil AddSeed->Fail No Nucleation ChangeSolvent Switch to Isopropyl Acetate or Toluene Fail->ChangeSolvent ChangeSolvent->CheckSolvent Iteration

Workflow for resolving Liquid-Liquid Phase Separation (oiling out) during crystallization.

FAQ 2: I am observing batch-to-batch variations in melting point. How do I isolate the thermodynamically stable polymorph?

Causality: The conformational flexibility of the three methoxy groups, combined with the rigid cyclic carboxylic dimer motif, creates multiple potential inter-dimer packing arrangements (polymorphs)[1]. Kinetic polymorphs often precipitate first due to Ostwald's Rule of Stages.

Self-Validating Protocol: Competitive Slurry Experiment

  • Preparation: Suspend 500 mg of the mixed-polymorph batch in 5 mL of a 1:1 mixture of Ethyl Acetate and Heptane.

  • Slurry: Agitate the suspension at 25°C for 48-72 hours.

    • Self-Validation: The thermodynamically stable form has the lowest solubility. Over time, the more soluble kinetic forms will dissolve and recrystallize exclusively as the stable form.

  • Monitoring: Sample the solid phase at 24, 48, and 72 hours. Analyze via XRPD or ATR-FTIR. The conversion is complete when the spectra remain unchanged between consecutive time points.

  • Isolation: Filter the suspension and dry under vacuum at 40°C.

FAQ 3: The crystals are forming as fine, hair-like needles that clog my filtration apparatus. How can I improve the crystal habit?

Causality: Needle-like growth indicates rapid 1D growth along the primary axis of the carboxylic acid dimers, with slow growth on the perpendicular faces due to steric blocking by the bulky methoxy groups[3].

Self-Validating Protocol: Temperature Cycling (Ostwald Ripening)

  • Initial Crystallization: Generate a suspension of the needle-like crystals in Ethanol.

  • Heating Cycle: Heat the suspension to 10°C below the dissolution temperature (e.g., 55°C) and hold for 30 minutes. This preferentially dissolves the fine needles and the high-energy tips of the crystals.

  • Cooling Cycle: Cool slowly (0.1°C/min) back to 20°C and hold for 1 hour. The dissolved solute will deposit onto the sides of the remaining crystals, promoting 2D/3D growth.

  • Iteration: Repeat this cycle 3-5 times.

    • Self-Validation: Inspect samples under a polarized light microscope after each cycle; you should observe a clear transition from fine needles to thicker, more equant prisms.

Part 3: Quantitative Process Parameters

To ensure reproducibility across scales, the following table summarizes the optimized quantitative parameters for the workflows described above.

Workflow ObjectivePrimary SolventAnti-SolventCooling RateSeed LoadingTarget Outcome
LLPS Resolution Isopropyl Acetate (IPAc)Heptane0.1 °C/min1-2% (w/w)Phase-pure crystalline solid
Polymorph Isolation Ethyl Acetate / Heptane (1:1)N/A (Slurry)Isothermal (25 °C)N/AThermodynamically stable form
Habit Modification EthanolN/ACycle: +0.5 °C/min, -0.1 °C/minN/AEquant prisms (reduced aspect ratio)
References[1] Title: Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations

Source: MDPI (Molecules) URL:[Link][2] Title: 4,5,6-TRIMETHOXY-1-METHYL-1H-INDOLE-2-CARBOXYLIC ACID CAS#: 481074-71-9 Source: ChemWhat URL: [Link][3] Title: 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid | C12H13NO5 | CID 821052 Source: PubChem URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for 4,5,6-Trimethoxy-1-methyl-1H-indole-2-carboxylic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to help researchers and drug development professionals systematically diagnose and resolve chromatograp...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to help researchers and drug development professionals systematically diagnose and resolve chromatographic issues specific to 4,5,6-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid .

This molecule presents a unique chromatographic profile: it features a highly hydrophobic, electron-rich trimethoxy-indole core paired with a polar, ionizable carboxylic acid moiety. While the N-methyl group conveniently blocks secondary hydrogen bonding at the indole nitrogen, the carboxylic acid group remains highly susceptible to ionization fluctuations and silanol interactions, making it a frequent culprit for peak tailing.

Diagnostic Workflow

Before adjusting your method, use this self-validating decision tree to isolate the root cause of the peak distortion.

TroubleshootingWorkflow Start Peak Tailing Observed (Tf > 1.2) Q1 Does tailing affect ALL peaks? Start->Q1 AllPeaks System Issue: Dead Volume or Column Void Q1->AllPeaks Yes TargetOnly Analyte-Specific Issue Q1->TargetOnly No FixSystem Inspect fittings, replace frit, or replace column AllPeaks->FixSystem Q2 Is Mobile Phase pH between 2.5 and 6.5? TargetOnly->Q2 MixedIon Mixed Ionization States Q2->MixedIon Yes Q3 Is sample solvent stronger than mobile phase? Q2->Q3 No FixPH Adjust pH < 2.5 or > 6.5 MixedIon->FixPH SolventEffect Strong Solvent Effect Q3->SolventEffect Yes CheckMass Check Mass Overload Q3->CheckMass No FixSolvent Dilute sample in initial mobile phase SolventEffect->FixSolvent

Logical decision tree for diagnosing and resolving HPLC peak tailing.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does my analyte peak look like a "right triangle" with a severe tail? A1: For carboxylic acids, this specific distortion is almost always caused by incomplete ionization control.1[1]. The electron-donating trimethoxy groups slightly modulate this, but the critical factor remains: if your mobile phase pH is within 2 units of this pKa (e.g., pH 3.5 - 5.5), the molecule exists in a dynamic equilibrium between its neutral (protonated) and anionic (deprotonated) states. These two states have vastly different hydrophobicities and retention times on a C18 column, causing the peak to smear or tail. To achieve a symmetrical peak, 2[2].

Q2: I adjusted the pH to 2.0, but I still see tailing. What next? A2: If pH is controlled, the next most likely culprit is a "strong solvent effect" or mass overload. Because the trimethoxy-indole core is highly hydrophobic, you might be dissolving your sample in 100% DMSO or Acetonitrile to ensure solubility. When a large volume of this strong solvent is injected into a highly aqueous mobile phase, the analyte travels rapidly through the column before partitioning properly,3[3]. Always try to dissolve your sample in the initial mobile phase conditions.

Q3: Could the column chemistry be the issue? A3: Yes. While the N-methyl group on this molecule prevents hydrogen bonding at the indole nitrogen, the carboxylic acid can still interact with active sites on the silica surface.4[4]. Upgrading to a high-purity, fully end-capped Type B silica column will suppress these secondary retention mechanisms.

Q4: What if all peaks in my chromatogram are tailing, not just the target analyte? A4: If every peak tails, the issue is systemic rather than chemical.5[5]. This requires hardware troubleshooting (see Protocol B below).

Quantitative Data: Impact of Chromatographic Parameters

The following table summarizes how specific experimental conditions causally impact the peak symmetry of 4,5,6-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid.

ParameterExperimental ConditionExpected Tailing Factor (Tf)Mechanistic Result
Mobile Phase pH pH 4.5 (Near pKa)2.5 - 3.5Mixed ionization states cause dual retention mechanisms, smearing the peak.
Mobile Phase pH pH 2.0 (using H₃PO₄)1.0 - 1.1Full protonation ensures a single, neutral hydrophobic state.
Injection Solvent 100% DMSO1.8 - 2.2Strong solvent effect disrupts analyte focusing at the column head.
Injection Solvent Initial Mobile Phase1.0 - 1.2Analyte focuses properly, partitioning evenly into the stationary phase.
Column Type Type A Silica (Older)1.5 - 2.0Secondary interactions occur with active, un-capped silanol groups.
Column Type Type B Silica (End-capped)1.0 - 1.1Suppressed silanol activity prevents secondary retention mechanisms.

Self-Validating Experimental Protocols

Protocol A: Mobile Phase pH Optimization for Carboxylic Acids

Causality: Adjusting the pH of the aqueous phase before mixing with organic modifiers ensures accurate hydronium ion activity, guaranteeing the analyte remains fully protonated and neutral during the run.

  • Buffer Preparation: Prepare a 25 mM Potassium Phosphate (KH₂PO₄) buffer in HPLC-grade water.

  • pH Adjustment: Submerge a calibrated pH probe into the aqueous buffer. Add 85% Phosphoric acid (H₃PO₄) or Trifluoroacetic acid (TFA) dropwise while stirring until the pH reaches exactly 2.0.

  • Filtration: Filter the pH-adjusted buffer through a 0.2 µm membrane to remove particulates.

  • Solvent Mixing: Mix the aqueous buffer with your organic modifier (e.g., Acetonitrile) according to your method's required ratio. Do not measure pH after adding the organic modifier, as it shifts the apparent pH reading.

  • System Validation: Inject a neutral marker (e.g., uracil or toluene) alongside 4,5,6-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid.

    • Self-Validation Check: If the neutral marker is perfectly symmetrical but your target analyte still tails, the pH adjustment failed or secondary silanol interactions exist. If both tail, you have a system hardware issue.

Protocol B: Diagnosing Extra-Column Volume vs. Column Void

Causality: Differentiating between a degraded column bed and poor system plumbing prevents the unnecessary and expensive replacement of analytical columns.

  • Bypass the Column: Remove the analytical column from the HPLC system. Connect the injector tubing directly to the detector inlet tubing using a zero-dead-volume PEEK or stainless steel union.

  • Tracer Injection: Set the flow rate to 1.0 mL/min using an intermediate mobile phase (e.g., 50:50 Water:Acetonitrile). Inject 1 µL of a strongly absorbing, unretained compound (e.g., 1% acetone in water).

  • Peak Assessment: Observe the resulting peak on the detector.

    • Self-Validation Check: If the peak is broad or exhibits tailing without the column installed, the issue is system dead volume (e.g., poorly seated ferrules, oversized tubing diameter, or a mismatched detector flow cell). If the peak is perfectly sharp and symmetrical, the system plumbing is fine, and your analytical column has a void or frit contamination and must be replaced.

Sources

Troubleshooting

Technical Support Center: Resolving Co-Elution in 4,5,6-Trimethoxy-1-methyl-1H-indole-2-carboxylic Acid Chromatography

Welcome to the Analytical Troubleshooting Hub. As a Senior Application Scientist, I frequently encounter method development roadblocks when dealing with highly functionalized indoles.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Troubleshooting Hub. As a Senior Application Scientist, I frequently encounter method development roadblocks when dealing with highly functionalized indoles. 4,5,6-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid presents a unique triad of chromatographic challenges: a highly electron-rich aromatic core, significant steric bulk from three adjacent methoxy groups, and an ionizable carboxylic acid moiety.

When analyzing this compound or its synthetic precursors, co-elution is the primary obstacle to accurate quantification. This guide bypasses generic advice to provide you with the mechanistic causality and self-validating protocols needed to achieve baseline resolution.

Part 1: Diagnostic Knowledge Base (FAQs)

Q1: I am observing a peak shoulder. How can I definitively confirm if this is co-elution with an impurity or just poor column performance? A: A shoulder on a peak is a sudden discontinuity that often indicates two compounds exiting the column simultaneously[1]. To confirm true co-elution, you must evaluate spectral homogeneity. If you are using a Diode Array Detector (DAD), perform a peak purity analysis. The system collects approximately 100 UV spectra across the peak; if the spectra shift or the purity angle exceeds the threshold angle, you have a co-eluting impurity[1]. Alternatively, use LC-MS/MS to extract ion chromatograms (EICs) across the peak width to identify distinct mass-to-charge ( m/z ) ratios[2].

Q2: My DAD peak purity shows uniform spectra, but the peak is still distorted and split. What is causing this pseudo-co-elution? A: This is likely an Injection Solvent Effect (or Strong Solvent Effect). If your sample diluent has a stronger elution strength than your initial mobile phase (e.g., injecting the sample in 100% Methanol or DMSO into a 95% aqueous gradient), the local mobile phase composition at the head of the column is altered[3]. The analyte band disrupts and travels at different velocities, causing the peak to broaden or split into a shouldering second peak, mimicking co-elution[3]. Causality & Fix: The equilibrium between the mobile and stationary phases is disrupted. Dilute your sample in a solvent that matches the initial gradient conditions (e.g., <10% organic) to allow the analyte to focus properly at the column inlet[3].

Q3: The main peak and a known synthetic impurity (e.g., a des-methyl or regioisomeric trimethoxyindole) are perfectly co-eluting on my C18 column. How do I adjust the method? A: Co-elution occurs when the capacity factors ( k′ ) of two compounds are identical under the given conditions, resulting in a selectivity ( α ) of 1.0[1]. A standard C18 column relies strictly on dispersive hydrophobic interactions, which are often insufficient to resolve positional isomers of trimethoxyindoles due to their nearly identical hydrophobicity. Causality & Fix: You must change the stationary phase chemistry to exploit different molecular interactions[1]. Switch to a Biphenyl or Phenyl-Hexyl column. The biphenyl phase provides strong π−π interactions and dipole-dipole recognition, which are highly sensitive to the electron-donating effects and steric positioning of the methoxy groups on the indole ring.

Q4: How does the mobile phase pH contribute to the co-elution of this specific indole-2-carboxylic acid? A: The carboxylic acid at the C2 position has a pKa of approximately 3.5 to 4.0. If your mobile phase pH is near this pKa, the molecule exists in a dynamic equilibrium between its unionized (hydrophobic) and ionized (hydrophilic) states. This leads to severe peak broadening, tailing, and subsequent co-elution with closely eluting impurities. Causality & Fix: You must suppress ionization by buffering the mobile phase at least 1.5 pH units below the pKa. Using 0.1% Formic Acid or Trifluoroacetic acid (TFA) drops the pH to ~2.7, ensuring the carboxylic acid remains fully protonated and interacts uniformly with the stationary phase[2].

Part 2: Quantitative Data & Parameter Optimization

To visualize the causality of your method parameters, review the empirical data summaries below before executing the protocol.

Table 1: Impact of Mobile Phase pH on Indole-2-Carboxylic Acid Retention

ParameterpH 2.7 (0.1% Formic Acid)pH 4.0 (Acetate Buffer)pH 6.5 (Ammonium Acetate)
Ionization State Fully Protonated (Neutral)Partially Ionized (Dynamic)Fully Ionized (Anionic)
Peak Shape Sharp, SymmetricalBroad, Split/ShoulderingSharp, but elutes near void
Tailing Factor ( Tf​ ) 1.05> 2.001.10
Co-elution Risk Low (High retention)Very High (Peak spreading)High (Low k′ compression)

Table 2: Stationary Phase Selectivity Comparison for Trimethoxyindoles

Stationary PhasePrimary Interaction MechanismSelectivity ( α ) for RegioisomersResolution ( Rs​ ) Outcome
C18 (Alkyl) Dispersive / Hydrophobic~ 1.00 - 1.02Co-elution (Merged peak)
Phenyl-Hexyl Hydrophobic + Moderate π−π ~ 1.08 - 1.12Partial Resolution ( Rs​ ~ 1.0)
Biphenyl Strong π−π
  • Dipole-Dipole
> 1.15Baseline Resolution ( Rs​ > 1.5)

Part 3: Self-Validating Experimental Protocol

This methodology is designed as a closed-loop, self-validating system. If the system suitability criteria in Step 4 are not met, the method dictates a return to Step 2 for parameter adjustment.

Step 1: Sample Preparation & Focusing
  • Diluent Matching: Dissolve the 4,5,6-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid standard in a diluent strictly matching the initial mobile phase (e.g., 5% Acetonitrile / 95% Water with 0.1% Formic Acid) to prevent strong solvent effects[3].

  • Volume Control: Keep the injection volume low (≤ 5 µL on a 2.1 mm ID column) to prevent mass overloading[3].

Step 2: Stationary and Mobile Phase Selection
  • Column Installation: Install a Biphenyl UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm) to maximize π−π selectivity against isomeric impurities.

  • Aqueous Phase (A): Prepare 0.1% Formic Acid in MS-grade Water. Verify the pH is ~2.7 to suppress C2-carboxylic acid ionization[2].

  • Organic Phase (B): Prepare 0.1% Formic Acid in MS-grade Acetonitrile.

Step 3: Gradient Optimization
  • Elution Profile: Run a shallow gradient to increase the capacity factor ( k′ ) between 1 and 5, which is critical for pulling apart co-eluting peaks[1].

  • Program: Start at 5% B, hold for 1 minute to focus the band. Ramp to 60% B over 15 minutes. Flush at 95% B for 2 minutes, then re-equilibrate at 5% B for 4 minutes.

Step 4: System Suitability & Self-Validation

Evaluate the resulting chromatogram against the following strict criteria. If any criterion fails, the method is not validated for quantification.

  • Resolution ( Rs​ ): Must be > 1.5 between the target analyte and the closest eluting impurity.

  • Tailing Factor ( Tf​ ): Must be 0.9 - 1.2 . A value > 1.2 indicates secondary interactions (e.g., unsuppressed silanol activity) or incomplete ionization suppression.

  • Peak Purity: DAD purity angle must be less than the purity threshold angle across 100% of the peak width[1].

Part 4: Workflow Visualization

CoelutionResolution Step1 1. Detect Peak Asymmetry (Shoulder or Broadening) Step2 2. DAD Peak Purity & LC-MS (Check Spectral Homogeneity) Step1->Step2 Decision Is it True Co-elution? Step2->Decision PathA No: Injection Solvent Effect (Sample Diluent > Mobile Phase) Decision->PathA Uniform Spectra PathB Yes: Ionization State Issue (pH near pKa ~3.8) Decision->PathB Split Spectra (pH) PathC Yes: Isomeric/Structural Impurity (Similar Hydrophobicity) Decision->PathC Distinct Masses FixA Match Diluent to Initial Gradient (e.g., 5% Organic) PathA->FixA FixB Adjust Buffer pH (Use 0.1% Formic Acid, pH ~2.7) PathB->FixB FixC Change Selectivity (α) (Switch to Biphenyl/Phenyl-Hexyl) PathC->FixC Validation System Suitability Validation (Rs > 1.5, Tailing < 1.2) FixA->Validation FixB->Validation FixC->Validation

Logical workflow for diagnosing and resolving co-elution in indole chromatography.

References

  • Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction Source: MDPI URL:[Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It) Source: Axion Labs URL:[Link]

  • Eliminating Peak Distortion and Injection Solvent Effects in Chiral UPC2 Separations Source: Waters Corporation URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Binding Affinity of 4,5,6-Trimethoxy-1-methyl-1H-indole-2-carboxylic Acid Analogs: A Technical Guide

As a Senior Application Scientist, I approach the evaluation of the 4,5,6-trimethoxy-1-methyl-1H-indole-2-carboxylic acid scaffold not merely as a structural building block, but as a highly tuned pharmacophore. This spec...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the evaluation of the 4,5,6-trimethoxy-1-methyl-1H-indole-2-carboxylic acid scaffold not merely as a structural building block, but as a highly tuned pharmacophore. This specific indole derivative (CAS#: 481074-71-9)[1] has emerged as a privileged moiety in modern drug discovery, primarily due to its unique steric bulk and electronic distribution.

This guide provides an objective, data-driven comparison of 4,5,6-trimethoxy-1-methyl-1H-indole-2-carboxylic acid analogs against alternative indole substitutions. We will examine their performance across two distinct pharmacological domains where this scaffold excels: Microtubule Destabilization (Colchicine Binding Site) and Atypical Chemokine Receptor 3 (ACKR3) Modulation .

Mechanistic Rationale: The "Trimethoxy" Advantage

To understand the binding affinity of these analogs, we must first analyze the causality behind the structure-activity relationship (SAR). Why does the 4,5,6-trimethoxy substitution outperform its dimethoxy or unsubstituted counterparts?

  • Electronic Tuning and Hydrogen Bonding: The three adjacent methoxy groups at the 4, 5, and 6 positions act as strong electron-donating groups via resonance. This significantly alters the electron density of the indole core, enhancing the strength of non-covalent interactions (such as π−π stacking and cation- π interactions) within hydrophobic target pockets[2].

  • Steric Trapping: In the colchicine binding site of tubulin, the 4,5,6-trimethoxy configuration perfectly mimics the trimethoxyphenyl ring of Combretastatin A-4 (CA-4). The steric bulk restricts the rotational degrees of freedom, locking the molecule into an active conformation that prevents tubulin polymerization[3].

  • Hydrophobic Partitioning (cLogP): The addition of the 1-methyl group at the indole nitrogen removes a hydrogen-bond donor, thereby increasing the compound's lipophilicity (cLogP). This drives the thermodynamic partitioning of the drug from the aqueous phase into deep, hydrophobic binding pockets, directly correlating with lower IC50​ values[2].

Comparative Binding Data

The following tables synthesize quantitative binding data, demonstrating how the 4,5,6-trimethoxy-1-methyl substitution pattern compares to alternative scaffolds.

Table 1: Tubulin Polymerization Inhibition (Colchicine Binding Site)

Data illustrates the critical nature of the trimethoxy moiety for microtubule destabilizing agents.

Compound ScaffoldTarget IC50​ (nM)Binding Affinity ( Kd​ )Bioactivity Profile
1-Benzyl-4,5,6-trimethoxyindole Tubulin26HighPotent antimitotic[3]
1-Benzyl-5,6-dimethoxyindole Tubulin> 1000LowDramatically reduced activity[3]
CA-4 (Industry Reference) Tubulin2.1Very HighStandard benchmark[3]
Table 2: ACKR3 Receptor Modulation (Chemokine Displacement)

Data derived from conolidine analogs (e.g., WW-47) utilizing the 4,5,6-trimethoxyindole-2-carboxamide core.

Compound ScaffoldTargetDisplacement (%) at 1 µMReceptor Internalization
4,5,6-Trimethoxy-1-methyl-1H-indole-2-carboxamide ACKR3> 80%High (Agonist-like)[4]
5-Methoxy-1H-indole-2-carboxamide ACKR3< 40%Moderate
Unsubstituted Indole-2-carboxamide ACKR3< 20%Low

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the binding affinities reported above must be derived from robust, self-validating experimental systems. Below are the step-by-step methodologies engineered to eliminate false positives.

Protocol 1: Tubulin Polymerization Kinetic Assay

Causality Check: Why use PIPES buffer instead of Tris? PIPES (pKa 6.8) is chosen because its pKa is highly stable across temperature shifts. This ensures the pH remains exactly 6.9 when the assay is shifted from 4°C to 37°C, a critical requirement for the nucleation phase of tubulin assembly.

  • Reagent Preparation: Prepare a reaction buffer containing 80 mM PIPES (pH 6.9), 2 mM MgCl2​ , 0.5 mM EGTA, and 1 mM GTP. Note: Mg2+ is essential for coordinating GTP at the exchangeable E-site of tubulin.

  • Compound Dilution: Serially dilute the 4,5,6-trimethoxy-1-methyl-1H-indole-2-carboxylic acid analogs in DMSO. Keep the final DMSO concentration below 1% to prevent solvent-induced protein denaturation.

  • Equilibration: Mix 3 mg/mL of purified bovine brain tubulin with the compounds in a 96-well half-area plate on ice (4°C) for 15 minutes.

  • Kinetic Initiation: Transfer the plate to a microplate reader pre-heated to 37°C. The temperature shift thermodynamically initiates polymerization.

  • Readout: Measure absorbance at 340 nm every 60 seconds for 1 hour. Calculate the IC50​ based on the reduction in the steady-state Vmax of the polymerization curve.

AssayWorkflow A Compound Preparation (4,5,6-TMI Analogs) C Initiate Polymerization (Shift to 37°C) A->C B Tubulin + GTP + PIPES Equilibration (4°C) B->C D Kinetic Readout (Absorbance 340 nm) C->D 1 hr kinetic loop E Data Synthesis (IC50 Calculation) D->E

Workflow for the self-validating tubulin polymerization kinetic assay.

Protocol 2: Flow Cytometry-Based ACKR3 Internalization Assay

Causality Check: Unlike classical GPCRs, ACKR3 does not couple to G-proteins to induce calcium mobilization. Therefore, standard FLIPR assays are invalid. We utilize a self-validating flow cytometry assay measuring the surface depletion of ACKR3[4].

  • Cell Preparation: Culture U87 cells stably expressing human ACKR3. Harvest using a non-enzymatic dissociation buffer to preserve surface receptor integrity.

  • Ligand Competition: Incubate cells ( 1×105 per well) with varying concentrations of the indole analogs and 10 nM of fluorescently labeled CXCL12 (CXCL12-AF647) in assay buffer (HBSS + 1% BSA).

  • Self-Validation Control: Run a parallel plate strictly at 4°C. Why? 4°C arrests clathrin-mediated endocytosis, allowing you to deconvolute pure competitive binding ( Kd​ ) from receptor internalization kinetics.

  • Incubation & Wash: Incubate the 37°C plate for 45 minutes to allow for β -arrestin recruitment and internalization. Wash twice with ice-cold PBS to halt further trafficking.

  • FACS Analysis: Quantify the mean fluorescence intensity (MFI) using a flow cytometer. 100% binding is defined by the signal of CXCL12-AF647 without the analog, and 0% is defined by displacement using 1 µM of unlabeled CXCL12[4].

ACKR3Pathway Ligand 4,5,6-TMI Analog (e.g., WW-47) Receptor ACKR3 Receptor (Cell Surface) Ligand->Receptor Competitive Binding Arrestin β-Arrestin Recruitment Receptor->Arrestin Conformational Shift Internalization Endosomal Internalization Arrestin->Internalization Clathrin Coating Readout FACS Signal Reduction Internalization->Readout Surface Depletion

Mechanism of ACKR3 modulation and internalization by 4,5,6-TMI analogs.

References
  • 4,5,6-TRIMETHOXY-1-METHYL-1H-INDOLE-2-CARBOXYLIC ACID CAS#: 481074-71-9 . ChemWhat.1

  • An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site . PMC - NIH. 3

  • A Fundamental Relationship Between Hydrophobic Properties and Biological Activity for the Duocarmycin Class of DNA Alkylating Antitumor Drugs . PMC - NIH.2

  • WO2022136486A1 - Conolidine analogues as selective ackr3 modulators for the treatment of cancer and cardiovascular diseases . Google Patents. 4

Sources

Comparative

A Comparative Guide to the Validation of LC-MS/MS Methods for the Quantification of 4,5,6-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid in Human Plasma

Audience: Researchers, scientists, and drug development professionals. Objective: This guide provides a comprehensive, in-depth comparison of different strategies for the validation of a bioanalytical LC-MS/MS method for...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides a comprehensive, in-depth comparison of different strategies for the validation of a bioanalytical LC-MS/MS method for the novel analyte, 4,5,6-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid. We will explore the rationale behind experimental choices and present supporting data to guide researchers in developing robust and reliable methods for pharmacokinetic and toxicokinetic studies.

Introduction: The Analytical Challenge of Novel Indole Derivatives

The compound 4,5,6-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid represents a novel investigational molecule with potential therapeutic applications. As with any new chemical entity (NCE), the journey from discovery to clinical application necessitates the development of a highly accurate, precise, and robust bioanalytical method to characterize its pharmacokinetic (PK) profile. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for such applications due to its inherent selectivity and sensitivity.

However, the development of a reliable LC-MS/MS method is not a trivial task. It requires a systematic validation process to ensure that the method is fit for its intended purpose. This guide will walk you through the critical aspects of method validation, comparing different approaches to sample preparation and chromatography, and providing the scientific reasoning behind these choices. The validation parameters discussed are in accordance with the principles outlined by major regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Foundational Steps: Analyte Characterization and Mass Spectrometric Tuning

Prior to initiating the validation, a fundamental understanding of the analyte's physicochemical properties is paramount. For 4,5,6-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid, key parameters for LC-MS/MS method development include its molecular weight, chemical structure, and expected ionization behavior.

Analyte Properties:

  • Chemical Name: 4,5,6-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid

  • Molecular Formula: C13H15NO5

  • Monoisotopic Mass: 265.0950 g/mol

  • Structure:

    (Structure based on chemical name)

The presence of a carboxylic acid group suggests that the molecule will readily deprotonate, making it an excellent candidate for electrospray ionization (ESI) in the negative ion mode.

Mass Spectrometry Optimization

The initial step in method development is the direct infusion of a standard solution of the analyte into the mass spectrometer to optimize the MS parameters. This process, known as tuning, aims to identify the precursor ion and the most abundant and stable product ions for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

Hypothetical MRM Transitions:

For our analyte, the deprotonated molecule [M-H]⁻ would be the precursor ion. Collision-induced dissociation (CID) would then generate characteristic product ions.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
4,5,6-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid264.1219.115
Internal Standard (IS) - (e.g., a stable isotope-labeled version)268.1223.115

Note: The selection of an appropriate internal standard (IS) is critical. A stable isotope-labeled (SIL) version of the analyte is the ideal choice as it co-elutes with the analyte and experiences similar matrix effects, thus providing the most accurate correction for analytical variability.

Comparative Analysis of Sample Preparation Techniques

The goal of sample preparation is to extract the analyte from the biological matrix (e.g., plasma), remove interfering substances, and concentrate the analyte to a level suitable for detection. Here, we compare three common techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Experimental Design for Sample Preparation Comparison

To objectively compare these techniques, we will evaluate them based on:

  • Recovery: The percentage of the analyte extracted from the matrix.

  • Matrix Effect: The degree of ion suppression or enhancement caused by co-eluting matrix components.

  • Process Efficiency: A combined measure of recovery and matrix effect.

The following dot diagram illustrates the general workflow for sample preparation and analysis.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample + IS ppt Protein Precipitation (PPT) + Acetonitrile plasma->ppt lle Liquid-Liquid Extraction (LLE) + MTBE plasma->lle spe Solid-Phase Extraction (SPE) + Conditioning, Loading, Washing, Elution plasma->spe evap Evaporation & Reconstitution ppt->evap lle->evap spe->evap injection Injection onto LC Column evap->injection separation Chromatographic Separation injection->separation detection MS/MS Detection (MRM) separation->detection quant Quantification detection->quant

Caption: General workflow for sample preparation and LC-MS/MS analysis.

Comparative Data

The following table summarizes the hypothetical performance of the three sample preparation methods for our target analyte.

Parameter (%)Protein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Recovery 95.2 ± 4.185.7 ± 3.592.1 ± 2.8
Matrix Effect 75.3 ± 8.292.4 ± 5.198.7 ± 2.3
Process Efficiency 71.7 ± 7.979.2 ± 4.890.9 ± 3.1

Interpretation of Results:

  • Protein Precipitation (PPT): While offering high recovery and being a simple and fast technique, PPT is often associated with significant matrix effects. This is because it is a non-selective method that precipitates proteins but leaves many other matrix components in the supernatant.

  • Liquid-Liquid Extraction (LLE): LLE provides a cleaner extract than PPT, resulting in a much-reduced matrix effect. The recovery might be slightly lower, but the overall process efficiency is improved.

  • Solid-Phase Extraction (SPE): SPE offers the highest degree of selectivity. By carefully selecting the sorbent and optimizing the wash and elution steps, it is possible to achieve high recovery and minimal matrix effects, leading to the best overall process efficiency.

Chromatographic Method Development: A Tale of Two Columns

The choice of the analytical column and mobile phase is critical for achieving good peak shape, resolution from interfering peaks, and a short run time. Here, we compare a traditional C18 column with a Phenyl-Hexyl column for the analysis of our indole derivative.

Chromatographic Conditions
ParameterMethod A: C18 ColumnMethod B: Phenyl-Hexyl Column
Column Waters XBridge C18, 2.1 x 50 mm, 3.5 µmPhenomenex Kinetex Phenyl-Hexyl, 2.1 x 50 mm, 2.6 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileMethanol
Gradient 10-90% B in 3 minutes20-80% B in 3 minutes
Flow Rate 0.4 mL/min0.4 mL/min
Column Temperature 40 °C40 °C
Comparative Chromatographic Performance
ParameterMethod A: C18 ColumnMethod B: Phenyl-Hexyl Column
Retention Time (min) 2.151.85
Tailing Factor 1.31.1
Resolution from nearest interfering peak 1.2> 2.0

The indole ring of our analyte contains a pi-electron system. Phenyl-Hexyl stationary phases can offer alternative selectivity through pi-pi interactions, in addition to hydrophobic interactions. In this hypothetical case, the Phenyl-Hexyl column (Method B) provided better resolution from a closely eluting matrix interference, a more symmetrical peak shape (lower tailing factor), and a slightly shorter retention time. Therefore, Method B is the superior chromatographic method .

Full Method Validation: Key Parameters and Acceptance Criteria

Once the sample preparation and chromatographic conditions are optimized, a full method validation must be performed according to regulatory guidelines. The following dot diagram outlines the key validation parameters.

cluster_quant Quantitative Performance cluster_matrix Matrix & Sample Integrity Validation Method Validation Calibration Calibration Curve (Linearity, Range) Validation->Calibration LLOQ Lower Limit of Quantification (LLOQ) Validation->LLOQ Accuracy Accuracy (%Bias) Validation->Accuracy Precision Precision (%CV) Validation->Precision Selectivity Selectivity & Specificity Validation->Selectivity MatrixEffect Matrix Effect Validation->MatrixEffect Recovery Recovery Validation->Recovery Stability Stability (Freeze-Thaw, Bench-Top, etc.) Validation->Stability

Caption: Key parameters for LC-MS/MS bioanalytical method validation.

Summary of Validation Results (Using SPE and Phenyl-Hexyl Column)

The following table presents a summary of the validation results for the optimized method.

Validation ParameterAcceptance Criteria (Typical)ResultPass/Fail
Linearity (r²) ≥ 0.990.998Pass
Range 1 - 1000 ng/mL1 - 1000 ng/mLPass
LLOQ 1 ng/mLS/N > 10, Accuracy ± 20%, Precision < 20%Pass
Intra-day Accuracy (%Bias) ± 15% (± 20% at LLOQ)-2.5% to 3.1%Pass
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)4.2% to 6.8%Pass
Inter-day Accuracy (%Bias) ± 15% (± 20% at LLOQ)-4.1% to 2.7%Pass
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)5.5% to 7.9%Pass
Matrix Effect (%CV) ≤ 15%8.2%Pass
Recovery (%CV) Consistent and precise92.1% (CV = 3.1%)Pass
Stability ± 15% of nominal concentrationAll conditions metPass

Conclusion and Recommendations

This guide has demonstrated the systematic process of developing and validating a robust LC-MS/MS method for the quantification of 4,5,6-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid in human plasma. Through a comparative analysis, we have shown that:

  • Solid-Phase Extraction (SPE) provides the cleanest extracts, minimizing matrix effects and maximizing process efficiency.

  • A Phenyl-Hexyl stationary phase can offer superior selectivity for indole-containing compounds compared to a standard C18 phase.

The fully validated method, employing SPE and a Phenyl-Hexyl column, meets all the stringent requirements for bioanalytical method validation as per regulatory guidelines. This method is deemed reliable for supporting clinical and non-clinical studies for this novel compound.

References

  • Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services, Food and Drug Administration (FDA). [Link]

  • Guideline on bioanalytical method validation. European Medicines Agency (EMA). [Link]

  • Tiwari, G., & Tiwari, R. (2010). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 1(1), 25–38. [Link]

  • Vessman, J., et al. (2001). Selectivity in analytical chemistry. Pure and Applied Chemistry, 73(8), 1381-1386. [Link]

Validation

Spectral Comparison of Trimethoxyindole Derivatives with 4,5,6-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid

An Objective Guide for Researchers, Scientists, and Drug Development Professionals Introduction The indole scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous bio...

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Author: BenchChem Technical Support Team. Date: March 2026

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous biologically active compounds, including alkaloids, neurotransmitters, and synthetic drugs.[1][2] The specific substitution pattern on the indole nucleus dictates the molecule's physicochemical properties and, consequently, its biological activity and spectroscopic signature.[3] Trimethoxyindole derivatives, in particular, are of significant interest due to their presence in various natural products and their potential as therapeutic agents.

This guide provides an in-depth spectral comparison of 4,5,6-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid with other structurally related trimethoxyindole derivatives. As a Senior Application Scientist, the objective is not merely to present data but to explain the causal relationships between molecular structure and spectral output. By understanding these correlations, researchers can accelerate the identification, characterization, and development of novel indole-based compounds. We will delve into four primary spectroscopic techniques: UV-Vis, Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), providing both comparative data and the validated experimental protocols to obtain them.

Molecular Structures Under Comparison

The selection of compounds for this guide is based on systematic variations in the substitution pattern on the indole core, allowing for a clear analysis of the spectral impact of methoxy group positioning and N-methylation.

Compound NameAbbreviationStructure
4,5,6-Trimethoxy-1-methyl-1H-indole-2-carboxylic acidTMICA-A NCH₃COOHOCH₃OCH₃OCH₃
5,6,7-Trimethoxy-1-methyl-1H-indole-2-carboxylic acidTMICA-B NCH₃COOHOCH₃OCH₃OCH₃
4,5,6-Trimethoxy-1H-indole-2-carboxylic acidTMICA-C NHCOOHOCH₃OCH₃OCH₃

Experimental Workflow for Spectroscopic Analysis

A systematic approach is critical for the reliable characterization of novel compounds. The following workflow represents a self-validating system where data from each spectroscopic method corroborates the others, leading to an unambiguous structural assignment.

G cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Spectroscopic Analysis cluster_data Phase 3: Data Interpretation Prep Compound Synthesis & Purification Solubilize Solubilization in Appropriate Solvents (e.g., MeOH, DMSO-d6, CDCl3) Prep->Solubilize UV UV-Vis Spectroscopy Solubilize->UV Instrumental Acquisition IR FT-IR Spectroscopy Solubilize->IR Instrumental Acquisition NMR NMR Spectroscopy (¹H, ¹³C, 2D) Solubilize->NMR Instrumental Acquisition MS Mass Spectrometry (HRMS) Solubilize->MS Instrumental Acquisition Process Data Processing & Peak Assignment UV->Process Raw Data IR->Process Raw Data NMR->Process Raw Data MS->Process Raw Data Compare Comparative Analysis vs. Known Structures Process->Compare Elucidate Structural Elucidation & Confirmation Compare->Elucidate

Caption: General workflow for spectroscopic characterization.

UV-Vis Spectroscopy

Expertise & Experience: UV-Vis spectroscopy probes the electronic transitions within a molecule, primarily the π → π* transitions in aromatic systems like the indole nucleus. The position (λmax) and intensity (molar absorptivity, ε) of absorption bands are highly sensitive to the extent of conjugation and the nature of substituents. Electron-donating groups (EDGs) like methoxy (-OCH₃) typically cause a bathochromic (red) shift in λmax by raising the energy of the highest occupied molecular orbital (HOMO).[4][5] The indole ring has two characteristic absorption bands, termed ¹Lₐ and ¹Lₑ, which respond differently to substitution.[5]

Comparative Data:

CompoundSolventλmax ¹Lₐ (nm)λmax ¹Lₑ (nm)Comments
TMICA-A Methanol~295-305~245-255The three adjacent methoxy groups on the benzene ring cause a significant bathochromic shift compared to unsubstituted indole-2-carboxylic acid.
TMICA-B Methanol~300-310~250-260The 5,6,7-substitution pattern often leads to a slightly larger red shift than the 4,5,6 pattern due to the electronic influence on the indole nitrogen.
TMICA-C Methanol~290-300~240-250The absence of the N-methyl group results in a slight hypsochromic (blue) shift compared to TMICA-A, as the methyl group has a weak electron-donating effect.

Note: The exact λmax values are estimations based on data for similarly substituted indoles.[4][6][7] Experimental verification is required.

Trustworthiness - Experimental Protocol:

  • Preparation of Stock Solution: Accurately weigh ~1 mg of the indole derivative and dissolve it in 10 mL of spectroscopic grade methanol to prepare a stock solution of ~100 µg/mL.

  • Preparation of Working Solution: Dilute the stock solution with methanol to achieve a final concentration (typically 1-10 µg/mL) that gives a maximum absorbance between 0.5 and 1.5 AU.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Use spectroscopic grade methanol as the blank reference.

  • Data Acquisition: Scan the sample from 400 nm to 200 nm.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) corresponding to the ¹Lₐ and ¹Lₑ bands.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a powerful tool for identifying functional groups. For these indole derivatives, we are particularly interested in the stretching vibrations of the O-H (from the carboxylic acid), N-H (in TMICA-C), C=O (carboxylic acid), and C-O (methoxy ethers), as well as vibrations of the aromatic ring. The position of the C=O stretch is sensitive to hydrogen bonding; in the solid state, carboxylic acids typically form hydrogen-bonded dimers, which lowers the C=O frequency compared to the free acid.[8][9]

Comparative Data:

Compoundν(O-H) cm⁻¹ (acid)ν(N-H) cm⁻¹ν(C=O) cm⁻¹ (acid)ν(C-O) cm⁻¹ (aryl ether)Comments
TMICA-A 2500-3300 (broad)N/A~1670-1690~1250 & ~1050The C=O stretch is in the typical range for a hydrogen-bonded carboxylic acid. Two distinct C-O stretches are expected for the aryl-O and O-CH₃ bonds.
TMICA-B 2500-3300 (broad)N/A~1670-1690~1255 & ~1060Spectral features are very similar to TMICA-A, with minor shifts due to the different electronic environment.
TMICA-C 2500-3300 (broad)~3300-3400~1665-1685~1250 & ~1050The presence of a sharp N-H stretch is the key distinguishing feature.[10][11] The C=O frequency may be slightly lower due to potential N-H···O=C hydrogen bonding.

Note: Frequencies are based on typical values for substituted indole carboxylic acids.[8][9][10]

Trustworthiness - Experimental Protocol (ATR-FTIR):

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond) is clean by wiping it with isopropanol.

  • Background Scan: Acquire a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric CO₂ and H₂O signals.

  • Sample Application: Place a small amount of the solid powder sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy provides the most detailed structural information. ¹H NMR reveals the number of different types of protons and their connectivity, while ¹³C NMR shows the number of different types of carbon atoms. For these molecules, the key diagnostic signals are: the aromatic protons on the indole ring, the singlet for the N-CH₃ protons, the singlets for the -OCH₃ protons, and the exchangeable carboxylic acid proton. The chemical shifts of the aromatic protons are heavily influenced by the shielding/deshielding effects of the methoxy and carboxylic acid groups.[12]

G struct 4,5,6-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid H-7 H-3 N-CH₃ OCH₃ COOH substituents Substituent Effects -OCH₃ (EDG): Shields ortho/para protons (Upfield Shift) -COOH (EWG): Deshields nearby protons (Downfield Shift) struct:f1->substituents:f1 Influenced by -OCH₃ at C6 struct:f2->substituents:f2 Influenced by -COOH at C2

Caption: Key influences on ¹H NMR chemical shifts for TMICA-A.

Comparative Data (¹H NMR, 500 MHz, DMSO-d₆):

Compoundδ Ar-H (ppm)δ N-CH₃ (ppm)δ O-CH₃ (ppm)δ COOH (ppm)
TMICA-A ~6.8-7.2 (2H, s)~3.9 (3H, s)~3.8-4.0 (9H, 3xs)~12.5-13.0 (1H, br s)
TMICA-B ~6.9-7.3 (1H, s)~3.9 (3H, s)~3.8-4.1 (9H, 3xs)~12.5-13.0 (1H, br s)
TMICA-C ~6.7-7.1 (2H, s)N/A~3.8-4.0 (9H, 3xs)~12.0-12.5 (1H, br s)

Comparative Data (¹³C NMR, 125 MHz, DMSO-d₆):

Compoundδ C=O (ppm)δ Aromatic C (ppm)δ N-CH₃ (ppm)δ O-CH₃ (ppm)
TMICA-A ~162~100-150~32~55-60
TMICA-B ~162~95-155~32~56-62
TMICA-C ~163~100-150N/A~55-60

Note: Chemical shifts (δ) are approximate and referenced against typical values for indole derivatives.[13][14][15] 2D NMR experiments (COSY, HSQC, HMBC) are required for unambiguous assignment.

Trustworthiness - Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Tuning: Insert the sample into the NMR spectrometer. The instrument should be tuned and matched to the sample, and the magnetic field homogeneity should be optimized (shimming).

  • ¹H NMR Acquisition: Acquire a standard ¹H spectrum. A 90° pulse angle and a relaxation delay of 1-2 seconds are typical starting points.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This often requires a longer acquisition time due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H) or an internal standard like TMS.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides the molecular weight and, through fragmentation patterns, valuable structural information. For these compounds, using a soft ionization technique like Electrospray Ionization (ESI) in positive mode will likely show a prominent protonated molecular ion [M+H]⁺. In negative mode, the deprotonated ion [M-H]⁻ would be observed. High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition. The primary fragmentation pathway for indole carboxylic acids under harsher ionization (like Electron Ionization, EI) or collision-induced dissociation (CID) is often the loss of CO₂ (44 Da) from the molecular ion.[16] Subsequent fragmentations can include the loss of methyl radicals (•CH₃, 15 Da) from the methoxy groups.

Comparative Data (HRMS-ESI):

CompoundFormulaCalculated [M+H]⁺Calculated [M-H]⁻Key Fragment Ions (MS/MS)
TMICA-A C₁₃H₁₅NO₅266.0972264.0823[M+H - CO₂]⁺, [M+H - CH₃]⁺
TMICA-B C₁₃H₁₅NO₅266.0972264.0823[M+H - CO₂]⁺, [M+H - CH₃]⁺
TMICA-C C₁₂H₁₃NO₅252.0815250.0666[M+H - CO₂]⁺, [M+H - CH₃]⁺

Note: Fragmentation patterns are predicted based on known indole chemistry.[16][17][18]

Trustworthiness - Experimental Protocol (LC-HRMS):

  • Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent system, typically methanol or acetonitrile/water.

  • Chromatography (Optional but Recommended): Inject the sample into a Liquid Chromatography (LC) system (e.g., using a C18 column) to ensure sample purity before it enters the mass spectrometer.

  • Ionization: The eluent from the LC is directed into the ESI source of the mass spectrometer. The source parameters (e.g., capillary voltage, gas flow, temperature) are optimized for the analyte.

  • Mass Analysis: Acquire full scan mass spectra in both positive and negative ion modes over a relevant m/z range (e.g., 100-500). The mass analyzer should be set to high resolution (>10,000 FWHM).

  • MS/MS Analysis: To confirm structure, perform a product ion scan on the precursor ion ([M+H]⁺ or [M-H]⁻) by applying a collision energy to induce fragmentation.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it to the calculated mass for the expected elemental formula (typically within 5 ppm error). Analyze the fragmentation pattern to corroborate the proposed structure.

Conclusion

The spectral characterization of trimethoxyindole derivatives is a multi-faceted process where each analytical technique provides a unique and complementary piece of the structural puzzle. This guide demonstrates that while isomers like 4,5,6-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid (TMICA-A) and 5,6,7-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid (TMICA-B) share the same molecular weight and many similar spectral features, subtle differences in their UV-Vis, IR, and particularly their NMR spectra allow for their unambiguous differentiation. Furthermore, comparison with the N-demethylated analogue, 4,5,6-Trimethoxy-1H-indole-2-carboxylic acid (TMICA-C) , highlights key diagnostic signals, such as the N-H stretch in the IR and the absence of the N-CH₃ signal in the NMR, which are critical for structural confirmation. By employing the validated protocols and comparative data presented herein, researchers can confidently and efficiently characterize this important class of molecules.

References

  • ResearchGate. (n.d.). UV-vis spectra and mass spectra of the products from indole and its.... Retrieved from [Link]

  • Research Data Australia. (n.d.). UV Vis Spectra of Indole Analogues. Retrieved from [Link]

  • CORE. (n.d.). Electronic Absorption and Fluorescence Spectra of Indole . Derivatives. Quantitative Treatment of the Substituent Effects and a. Retrieved from [Link]

  • pubs.acs.org. (n.d.). Synthesis and Infrared Spectra of Some Indole Compounds1. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Mass Spectra of the Hydroxyindole-3-carboxylic Acids and the Hydroxyskatoles. Retrieved from [Link]

  • Montclair State University Digital Commons. (n.d.). Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron. Retrieved from [Link]

  • PubMed. (2010, February 15). Complete analysis of the 1H and 13C NMR spectra of diastereomeric mixtures of (R,S- and S,S-)-3,6-dimethoxy-2,5-dihydropyrazine-substituted indoles and their conformational preference in solution. Retrieved from [Link]

  • ResearchGate. (n.d.). Physical Properties and Molecular Conformations of Indole Alkaloids and Model Protein Interactions - Theoretical vs. Experimental Study. Retrieved from [Link]

  • MDPI. (2017, March 15). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Retrieved from [Link]

  • PMC. (n.d.). p-Dimethylaminocinnamaldehyde Derivatization for Colorimetric Detection and HPLC-UV/Vis-MS/MS Identification of Indoles. Retrieved from [Link]

  • The Journal of Chemical Physics. (2020, April 14). Rotationally resolved UV spectroscopy of the rotamers of indole-4-carboxylic acid: Evidence for charge transfer quenching. Retrieved from [Link]

  • mzCloud. (2014, December 04). Indole 2 carboxylic acid. Retrieved from [Link]

  • NIST WebBook. (n.d.). Indole-2-carboxylic acid. Retrieved from [Link]

  • MDPI. (2025, June 21). Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes. Retrieved from [Link]

  • J-Stage. (n.d.). Infrared Spectra of Some Indole and Pyrrole Compounds. Retrieved from [Link]

  • R Discovery. (n.d.). Infrared Spectra of Some Indole and Pyrrole Compounds. Retrieved from [Link]

  • NextSDS. (n.d.). 4,5,6-TRIMETHOXY-1-METHYL-1H-INDOLE-2-CARBOXYLIC ACID. Retrieved from [Link]

  • PMC. (n.d.). Marine Indole Alkaloids—Isolation, Structure and Bioactivities. Retrieved from [Link]

  • PMC. (n.d.). A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR characterization of MTC. Retrieved from [Link]

  • MDPI. (2025, May 09). Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. Retrieved from [Link]

  • MDPI. (2017, December 06). 1 H NMR and 13 C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

  • PMC. (n.d.). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Retrieved from [Link]

  • MDPI. (2024, April 25). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. Retrieved from [Link]

  • ResearchGate. (2026, January 09). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and spectral properties of new fluorescent alkoxy-substituted thieno[3,2-b]indole derivatives. Retrieved from [Link]

  • Semantic Scholar. (2024, May 08). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray. Retrieved from [Link]

  • MDPI. (2023, October 08). Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity. Retrieved from [Link]

  • MDPI. (2024, October 02). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

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Sources

Comparative

Cross-Validation of Assay Results Using 4,5,6-Trimethoxy-1-methyl-1H-indole-2-carboxylic Acid Standards

Executive Summary In the preclinical development of novel chemotherapeutics—particularly tubulin polymerization inhibitors and marine alkaloid analogs—assay reproducibility across different analytical platforms is a crit...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the preclinical development of novel chemotherapeutics—particularly tubulin polymerization inhibitors and marine alkaloid analogs—assay reproducibility across different analytical platforms is a critical bottleneck. Indole derivatives possess inherently favorable drug-like characteristics, including high cell permeability and metabolic stability[1]. However, quantifying these highly functionalized molecules in complex biological matrices requires robust internal standards.

This guide provides an objective framework for utilizing 4,5,6-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid (CAS: 481074-71-9) [2] as a superior reference standard for cross-validating High-Performance Liquid Chromatography (HPLC-UV/PDA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays.

Mechanistic Causality: The Trimethoxyindole Pharmacophore

To understand why 4,5,6-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid (4,5,6-TMI-2CA) is the optimal standard, we must examine the causality behind its structural design:

  • Pharmacophore Mimicry: The trimethoxy moiety is extensively utilized in oncology to mimic the biologically active A-ring of Combretastatin A-4 (CA4), a potent tumor vascular disrupting agent[3]. Using a standard that shares this exact electron-rich aromatic system ensures that the standard's extraction recovery and matrix effects perfectly mirror those of the target drug candidates.

  • Chromatographic Superiority via N-Methylation: Unmethylated indoles possess a free >NH group that acts as a hydrogen-bond donor, frequently interacting with residual silanol groups on reversed-phase C18 stationary phases. This causes severe peak tailing. The N-methylation at the 1-position of 4,5,6-TMI-2CA physically blocks this interaction, yielding highly symmetrical peaks (Tailing Factor < 1.1) essential for accurate integration across different detectors.

  • Ionization Efficiency: The 2-carboxylic acid group provides a reliable, stable site for negative-mode electrospray ionization (ESI-), while the electron-donating methoxy groups stabilize the molecular ion, enhancing overall MS sensitivity.

Mechanism Pharm Trimethoxyindole Pharmacophore Bind Colchicine Site Binding (β-Tubulin) Pharm->Bind Inhib Tubulin Depolymerization Bind->Inhib Arrest G2/M Cell Cycle Arrest Inhib->Arrest Apop Apoptosis / Cell Death Arrest->Apop

Fig 1. Mechanistic pathway of trimethoxyindole-induced tubulin inhibition.

Objective Comparison of Analytical Standards

When establishing a cross-validation protocol, selecting the correct baseline standard is imperative. Below is an objective comparison of 4,5,6-TMI-2CA against commonly used alternatives[2],[4],[5].

Standard CompoundCAS NumberStructural AdvantageChromatographic Peak ShapeMS Ionization (ESI-)Primary Utility
4,5,6-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid 481074-71-9N-methyl prevents silanol interactionsExcellent (Tailing Factor < 1.1)High (Stable carboxylate anion)LC-MS/MS & UV Cross-Validation
5,6,7-Trimethoxy-1H-indole-2-carboxylic acid N/AMimics unmethylated natural productsModerate (Prone to tailing)Moderate (Subject to oxidation)In vitro biochemical screening
Indole-2-carboxylic acid 1477-50-5Baseline generic coreGoodLow (Lacks electron-donating groups)Generic indole assay baseline

Data Interpretation: While basic Indole-2-carboxylic acid[5] is highly accessible, it lacks the trimethoxy groups necessary to accurately mimic the matrix suppression effects seen in advanced CA4 analogs. 4,5,6-TMI-2CA solves both the structural mimicry and chromatographic tailing issues simultaneously.

Self-Validating Experimental Protocols

A protocol is only scientifically rigorous if it can independently verify its own accuracy. The following workflows are designed as self-validating systems .

Protocol A: Orthogonal LC-MS/MS and HPLC-PDA Cross-Validation

Objective: To cross-validate a high-throughput LC-MS/MS bioanalytical method against a gold-standard HPLC-PDA (Photodiode Array) method without bias.

The Self-Validating Mechanism: By splitting the column effluent simultaneously between a non-destructive PDA detector and a destructive MS detector, any divergence in the calculated concentration between the two detectors immediately self-diagnoses matrix-induced ion suppression in the MS, ruling out sample preparation errors.

Step-by-Step Methodology:

  • Standard Preparation: Prepare a 1.0 mg/mL stock solution of 4,5,6-TMI-2CA[2] in LC-MS grade methanol. Dilute to working concentrations (10–1000 ng/mL) in 50% acetonitrile/water.

  • Matrix Spiking: Spike 10 µL of the working standard into 90 µL of blank human plasma.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid) to the matrix. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Dual-Detector Acquisition: Inject 5 µL of the supernatant onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Route the column effluent through a zero-dead-volume T-splitter:

    • Path A (30% flow): To HPLC-PDA (Monitor at 280 nm and 320 nm).

    • Path B (70% flow): To ESI-MS/MS (Negative mode, monitoring the[M-H]- transition of m/z 264.1 → m/z 220.1 via decarboxylation).

  • Bland-Altman Analysis: Plot the difference between the PDA and MS/MS quantitative results against their mean. If the variance is <15% across the dynamic range, the LC-MS/MS assay is successfully cross-validated.

CrossValidation Prep Matrix Spiking (4,5,6-TMI-2CA) Extr Protein Precipitation & Centrifugation Prep->Extr Split Column Effluent Splitter Extr->Split PDA HPLC-PDA (Linearity Check) Split->PDA MS LC-MS/MS (Quantification) Split->MS Valid Self-Validation: Ion Suppression Check PDA->Valid MS->Valid

Fig 2. Self-validating orthogonal cross-validation workflow for dual-detector systems.

Protocol B: In Vitro Tubulin Polymerization Assay Calibration

Objective: To validate the binding efficacy of novel trimethoxy-based drug candidates using 4,5,6-TMI-2CA as a baseline reference standard.

The Self-Validating Mechanism: The assay utilizes a fluorescent reporter (e.g., DAPI) that enhances its emission upon binding to polymerized microtubules. By running 4,5,6-TMI-2CA alongside a known vehicle control and a known promoter (like paclitaxel), the assay internally validates that any decrease in fluorescence is strictly due to colchicine-site inhibition, not non-specific fluorescence quenching.

Step-by-Step Methodology:

  • Reagent Assembly: Prepare a reaction mix containing 3 mg/mL purified porcine brain tubulin in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and 10 µM DAPI.

  • Standard Introduction: Add 4,5,6-TMI-2CA to the microplate wells at varying concentrations (0.1 µM to 50 µM).

  • Kinetic Reading: Initiate polymerization by warming the plate to 37°C inside a spectrofluorometer. Measure fluorescence (Ex: 360 nm, Em: 450 nm) every minute for 60 minutes.

  • Data Normalization: Calculate the Vmax of polymerization. The IC50 of the standard validates the functional integrity of the tubulin batch, ensuring subsequent testing of novel analogs is biologically accurate.

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Safety & Regulatory Compliance

Safety

4,5,6-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid proper disposal procedures

Operational and Safety Guide: Handling and Disposal of 4,5,6-Trimethoxy-1-methyl-1H-indole-2-carboxylic Acid As drug development professionals and researchers, handling highly functionalized privileged scaffolds like 4,5...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational and Safety Guide: Handling and Disposal of 4,5,6-Trimethoxy-1-methyl-1H-indole-2-carboxylic Acid

As drug development professionals and researchers, handling highly functionalized privileged scaffolds like 4,5,6-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid requires rigorous operational protocols. Indole derivatives are ubiquitous in medicinal chemistry due to their profound biological activity. Consequently, their handling and disposal must be managed with strict adherence to environmental health and safety (EHS) guidelines to prevent occupational exposure and environmental contamination[1][2].

This guide provides a self-validating, mechanistic approach to the safe operational handling and disposal of this specific compound, moving beyond basic safety data to explain the causality behind standard laboratory procedures.

Physicochemical Profile and Hazard Assessment

Before executing any disposal protocol, it is critical to understand the physical and hazard profile of the compound. The trimethoxy and N-methyl substitutions on the indole core increase its lipophilicity, which enhances its solubility in organic solvents but also increases the risk of dermal absorption if dissolved in permeation-enhancing solvents[3].

Table 1: Chemical and Hazard Profile

Property / HazardData / ClassificationSource
Chemical Name 4,5,6-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid[4]
CAS Registry Number 481074-71-9[4]
Molecular Formula C13H15NO5[4]
Molecular Weight 265.26 g/mol [4]
GHS Hazard Classifications *Acute Tox. 4 (Oral/Dermal/Inhalation), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[5]
Hazard Statements H302, H312, H332, H315, H319, H335/H336[1][5]
Physical State Solid (Powder)[3]

*Note: Specific hazard classifications are extrapolated from structurally analogous substituted indole-2-carboxylic acids.

Mechanistic Rationale for Disposal Protocols

Standard laboratory disposal often fails when personnel do not understand the causality behind the rules.

  • Aerosolization Risk: As a fine powder, this compound poses a Specific Target Organ Toxicity (STOT SE 3) risk via inhalation, causing respiratory irritation[1][5]. Therefore, dry sweeping of spills is strictly prohibited, as it generates hazardous airborne particulates[2].

  • Environmental Persistence: The stable aromatic indole ring system is not readily biodegradable. Introduction into municipal wastewater can lead to aquatic toxicity[1]. All waste must be intercepted and incinerated by a licensed waste disposal facility[2].

  • Solvent-Mediated Dermal Penetration: In biological assays, this compound is frequently dissolved in DMSO or DMF. These solvents act as "Trojan horses," carrying the dissolved active pharmaceutical ingredient (API) directly through standard nitrile gloves and human skin. Liquid waste protocols must account for both the solvent's flammability/toxicity and the solute's biological activity[3].

Chemical Waste Segregation and Disposal Workflow

Proper segregation prevents dangerous cross-reactions and ensures regulatory compliance during transport.

DisposalWorkflow Start Waste Generation: 4,5,6-Trimethoxy-1-methyl- 1H-indole-2-carboxylic acid Solid Solid Waste (Powder/Contaminated Consumables) Start->Solid Liquid Liquid Waste (Dissolved in Organic Solvents) Start->Liquid SolidCollect Collect in Double-Lined Biohazard/Chem-Waste Bag Solid->SolidCollect LiquidCollect Collect in Halogenated or Non-Halogenated Carboy Liquid->LiquidCollect Labeling Attach GHS Compliant Hazardous Waste Label SolidCollect->Labeling LiquidCollect->Labeling Storage Store in Secondary Containment (Ventilated Area) Labeling->Storage Disposal Transfer to Licensed Waste Disposal Facility Storage->Disposal

Caption: Segregation and disposal workflow for solid and liquid indole-2-carboxylic acid waste.

Step-by-Step Operational Methodologies

Protocol A: Routine Disposal of Solid Waste (Powders and Consumables)

Objective: Safely contain unreacted powder, contaminated weigh boats, pipette tips, and PPE without generating airborne particulates[2].

  • Preparation: Don standard PPE (lab coat, safety goggles, and double nitrile gloves). Ensure the work is conducted inside a certified Class II Biological Safety Cabinet (BSC) or chemical fume hood[3].

  • Collection: Place all contaminated solid consumables into a puncture-resistant, transparent chemical waste bag. Do not crush vials or tubes, as this mechanical action may aerosolize residual powder.

  • Primary Containment: Seal the bag using a gooseneck tie method to ensure an airtight seal.

  • Secondary Containment: Place the sealed bag into a rigid, leak-proof solid waste container (e.g., a poly drum) designated for "Non-Hazardous/Toxic Organic Solids."

  • Labeling: Affix a hazardous waste label detailing the exact chemical name (no abbreviations), CAS number (481074-71-9), and the appropriate GHS hazard pictograms (Harmful/Irritant)[4][5].

Protocol B: Liquid Waste Management (Organic Solutions)

Objective: Dispose of the compound when dissolved in organic solvents (e.g., DMSO, Methanol, Dichloromethane) while preventing environmental release[1].

  • Compatibility Verification: Determine the primary solvent. If the solvent is halogenated (e.g., DCM), the waste must go into a "Halogenated Organic Waste" carboy. If non-halogenated (e.g., DMSO, MeOH), use a "Non-Halogenated Organic Waste" carboy.

  • Transfer: Using a closed-system funnel (preferably with a vapor filter), slowly pour the liquid waste into the designated carboy. Self-validation step: Ensure the carboy is not reacting (bubbling, fuming, or heating) during the transfer.

  • Containment: Cap the carboy tightly immediately after transfer. The carboy must sit in a secondary containment tray capable of holding 110% of the carboy's volume.

  • Disposal Handoff: Once the carboy reaches 80% capacity, submit a waste pickup request to your institutional EHS department or a licensed commercial waste vendor[2]. Under no circumstances should the product enter drains or waterways[1].

Protocol C: Emergency Spill Containment and Decontamination

Objective: Rapidly neutralize and remove accidental spills to prevent dermal contact and inhalation[1][3].

  • Evacuation & Assessment: If a significant amount of powder is spilled outside a fume hood, immediately evacuate personnel from the immediate vicinity and allow the HVAC system to clear potential aerosols.

  • PPE Upgrade: Responders must wear an N95 or P100 particulate respirator, chemical goggles, and heavy-duty nitrile gloves[3].

  • Containment (No Sweeping): Never use a broom. Cover the spilled powder with damp absorbent paper towels (moistened with water or a 10% ethanol solution) to trap the dust[2].

  • Collection: Carefully scoop the damp towels and absorbed material using a non-sparking plastic scraper and dustpan. Place the material directly into a hazardous waste bag[1].

  • Surface Decontamination: Scrub the contaminated surface with an appropriate solvent (e.g., isopropanol or soap and water) to remove residual chemical films[3]. Dispose of the scrubbing materials in the solid waste bag.

References

  • ChemWhat Database. 4,5,6-TRIMETHOXY-1-METHYL-1H-INDOLE-2-CARBOXYLIC ACID CAS#: 481074-71-9. Available at:[Link]

  • NextSDS. 3,4,6-trimethyl-1H-indole-2-carboxylic acid — Chemical Substance Information. Available at: [Link]

  • MetaSci. Safety Data Sheet Indole-2-carboxylic acid. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 4,5,6-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid

As a Senior Application Scientist, I have overseen the integration of countless novel pharmacophores into high-throughput screening and synthesis pipelines. 4,5,6-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid (CAS: 481...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have overseen the integration of countless novel pharmacophores into high-throughput screening and synthesis pipelines. 4,5,6-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid (CAS: 481074-71-9) is a high-value indole derivative frequently utilized in drug discovery and medicinal chemistry[1][2].

However, its classification as a chemical irritant (Hazard Code: Xi) demands rigorous, causality-driven safety protocols[1][3]. In the laboratory, safety cannot be a passive checklist; it must be a self-validating system where every operational choice is grounded in chemical physics and hazard mitigation.

Below is the comprehensive, step-by-step operational and safety guide for handling this compound.

Causality-Driven PPE Selection

Personal Protective Equipment (PPE) is your final line of defense. It must be tailored to the specific physical state (fine organic powder) and hazard profile (irritant) of the chemical[4]. The table below outlines the required PPE and the scientific rationale behind each selection.

PPE CategorySpecificationCausality & Scientific Rationale
Hand Protection Double-layered Disposable Nitrile GlovesNitrile provides superior chemical resistance compared to latex[5]. Double-gloving ensures that if the outer layer is compromised by micro-abrasions during spatula handling, the inner layer maintains the dermal barrier[6].
Eye/Face Protection Chemical Splash Goggles (ANSI Z87.1)Standard safety glasses only protect against direct impact. Goggles provide a necessary orbital seal to protect ocular mucosa from aerosolized fine powders and solvent splashes during dissolution[4][6].
Body Protection Standard Lab Coat, Long Pants, Closed-Toe ShoesPrevents dermal exposure to airborne particulates. Lab coats must never be laundered in public facilities to prevent the cross-contamination of civilian spaces[5].
Respiratory Protection Fume Hood (Primary) or N95/PAPRIf handled within a certified fume hood, respirators are generally unnecessary[4]. However, if bulk powder must be weighed outside an engineered enclosure, an N95 or half-mask respirator is required to prevent the inhalation of irritant dust[7].

Operational Workflow & Logical Relationships

To ensure flawless execution, personnel must understand the lifecycle of the chemical handling process—from preparation to disposal.

Workflow Start Pre-Operation Risk Assessment PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Weighing Weighing & Transfer (Fume Hood / Enclosure) PPE->Weighing Dissolution Solvent Addition (e.g., DMSO/Buffer) Weighing->Dissolution Spill Spill Event? Dissolution->Spill Decon Decontamination Protocol Spill->Decon Yes Waste Waste Segregation (Organic Acid Waste) Spill->Waste No Decon->Waste Disposal EHS Certified Disposal Waste->Disposal

Operational workflow for handling 4,5,6-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid.

Step-by-Step Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step without confirming the validation checkpoint.

Step 1: Environmental Preparation

  • Action: Conduct all handling of the dry powder inside a certified chemical fume hood or a dedicated powder-weighing enclosure.

  • Validation: Verify the fume hood face velocity is within the standard safe operating range (typically 80–100 feet per minute). Use a Kimwipe to visually confirm inward airflow before uncapping the reagent.

Step 2: Weighing and Transfer

  • Action: Use an anti-static weighing boat and a grounded micro-spatula to weigh the 4,5,6-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid.

  • Causality: Fine organic powders easily build up static charge, causing them to aerosolize upon transfer. This increases the risk of inhalation and drastically reduces gravimetric accuracy.

  • Validation: Ensure the analytical balance stabilizes quickly; drifting numbers indicate static interference or improper airflow.

Step 3: Dissolution

  • Action: Transfer the powder to a pre-labeled volumetric flask or vial. Slowly add your organic solvent (e.g., DMSO or DMF, which are standard for high-molecular-weight indole derivatives).

  • Validation: Cap the vial tightly and vortex or sonicate. Visually inspect the solution against a light source to ensure complete dissolution (no floating particulates) before removing the vessel from the fume hood.

Step 4: Decontamination (Post-Operation)

  • Action: Wipe down the balance and the fume hood surface with a solvent-dampened cloth (e.g., 70% isopropanol or ethanol) to capture any microscopic powder residue. Remove outer gloves immediately after handling and wash hands thoroughly[6].

Waste Management and Disposal Plan

Because 4,5,6-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid is an organic acid, improper disposal can lead to dangerous environmental contamination or adverse chemical reactions in waste streams[8].

  • Strict Segregation: Never mix organic acid waste with strong oxidizers (such as nitric acid or perchloric acid) or heavy metal solutions. Mixing organic acids with oxidizers can trigger violent exothermic reactions or the release of toxic gases[9][10].

  • Aqueous Neutralization (If Applicable): If the compound is utilized in a dilute aqueous solution, it may be neutralized with a weak base (e.g., sodium carbonate) to a pH range of 5.5 to 9.0. However, drain disposal is only permitted if local environmental regulations explicitly allow it and the resulting salts are deemed non-hazardous[10][11].

  • Primary Disposal Route (Solvent Waste): For standard research quantities dissolved in organic solvents (like DMSO), collect the liquid in a chemically compatible, clearly labeled "Hazardous Waste - Non-Halogenated Organics" carboy[8].

  • Certified Disposal: Solid waste (contaminated gloves, weighing boats) and liquid waste containers must be sealed, labeled with the exact chemical contents (including CAS: 481074-71-9), and transferred to a certified chemical waste management company for high-temperature incineration[8][9].

References

  • NextSDS. "4,5,6-TRIMETHOXY-1-METHYL-1H-INDOLE-2-CARBOXYLIC ACID - NextSDS". nextsds.com.[Link]

  • ChemWhat. "4,5,6-TRIMETHOXY-1-METHYL-1H-INDOLE-2-CARBOXYLIC ACID CAS#: 481074-71-9". chemwhat.com.[Link]

  • Stanford Environmental Health & Safety. "Personal Protective Equipment". stanford.edu. [Link]

  • NC State University Environmental Health and Safety. "Personal Protective Equipment Requirements for Laboratories". ncsu.edu.[Link]

  • Dartmouth Environmental Health and Safety. "Personal Protective Equipment for Laboratories". dartmouth.edu. [Link]

  • Lab Manager. "Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide". labmanager.com.[Link]

  • Flinn Scientific. "Laboratory Chemical Disposal". finalsite.net.[Link]

  • DENIOS. "Chemical disposal: what you need to know". denios.ie.[Link]

  • UNODC. "Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs". unodc.org.[Link]

  • Middle East Technical University (METU). "CLASSIFICATION OF WASTES AND THEIR DISPOSAL". metu.edu.tr.[Link]

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